D-arabinonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAIJAYHKCRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862017 | |
| Record name | Pentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-30-2 | |
| Record name | Arabinonic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Physicochemical properties of D-arabinonic acid in aqueous solution
Title: Physicochemical Characterization and Solution Dynamics of D-Arabinonic Acid: A Technical Guide for Pharmaceutical Development
Executive Summary
D-Arabinonic acid (CAS: 488-30-2) and its equilibrium partner, D-arabinono-1,4-lactone (CAS: 2782-09-4), represent a critical scaffold in the synthesis of functional biopolymers and antiviral nucleoside analogues.[1][2] For formulation scientists and process chemists, the challenge lies not in the molecule's complexity, but in its dynamic aqueous behavior.[1][2] This guide dissects the thermodynamic equilibrium, solubility profiles, and chelation mechanics of D-arabinonic acid, providing actionable protocols for characterization in aqueous systems.[1][2]
Structural Dynamics & Aqueous Equilibrium
In aqueous solution, D-arabinonic acid is not a static entity.[1][2][3] It exists in a dynamic equilibrium between the open-chain carboxylic acid, the thermodynamically stable 1,4-lactone (
The Lactonization Driver
Unlike simple carboxylic acids, the presence of a hydroxyl group at C-4 allows for intramolecular esterification.[1] In acidic media (pH < 3.0), the equilibrium heavily favors the 1,4-lactone due to the entropic stability of the five-membered ring.[1][2]
-
Thermodynamics: The ring-closure is generally slightly endothermic, driven by entropy.[1][2]
-
pH Sensitivity:
Application Note: If your formulation requires precise stoichiometry, you cannot weigh "D-arabinonic acid" directly from the shelf without determining the lactone content.[1][2] The commercial solid is often primarily the lactone form.[1][2]
Visualization: pH-Dependent Species Distribution
Figure 1: The pH-dependent equilibrium of D-arabinonic acid. Note that the transition from Lactone to Anion passes through the Acid intermediate.[1][2]
Physicochemical Properties Data
The following data aggregates experimental values and calculated consensus for the D-isomer.
| Property | Value / Range | Context & Implications |
| Molecular Formula | MW: 166.13 g/mol (Acid); 148.11 g/mol (Lactone).[1][2][4] | |
| pKa (Acid) | 3.45 – 3.70 | Typical for |
| Solubility (Water) | > 250 g/L | Highly soluble due to multiple -OH groups.[1][2] Hygroscopic in solid acid form.[1][2] |
| Optical Rotation | Critical: Solutions exhibit mutarotation.[1] The rotation changes over time as the lactone hydrolyzes to the acid.[1][2] | |
| Melting Point | 95–98°C (Lactone) | The free acid is difficult to crystallize and often exists as a syrup or hygroscopic solid.[1][2] |
| Chelation Log K | ~1.5 - 2.0 (Ca²⁺) | Weak to moderate sequestering agent for divalent cations (Ca, Mg) via |
Metal Chelation & Formulation Stability[1][2]
D-Arabinonic acid acts as a sequestering agent, similar to gluconic acid, but with distinct steric properties due to the pentose backbone.[1][2]
-
Mechanism: The
-hydroxyl group and the carboxylate group form a stable 5-membered chelate ring with metal cations ( ).[1][2] -
Stability: The complex stability generally follows the order:
.[1][2] -
Drug Delivery: In metallodrug formulations, D-arabinonic acid can be used to solubilize metal ions at neutral pH, preventing precipitation of metal hydroxides.[1][2]
Experimental Protocols
As a scientist, relying on label purity is insufficient due to the lactonization drift.[1][2] The following protocols ensure data integrity.
Protocol A: Quantifying Lactone vs. Free Acid (HPLC Method)
Standard reverse-phase HPLC is often unsuitable due to poor retention of polar sugar acids.[1][2] An Ion Exclusion or HILIC method is required.[1]
Equipment: HPLC with Refractive Index (RI) or UV-Vis (210 nm) detector. Column: Aminex HPX-87H (Bio-Rad) or equivalent organic acid column.[1][2]
-
Mobile Phase Preparation: 5 mM
in HPLC-grade water (degassed). -
Sample Prep: Dissolve 10 mg of sample in 10 mL mobile phase. Inject immediately to prevent equilibrium shift during autosampler residence.
-
Elution: Isocratic flow at 0.6 mL/min, Column Temp 50°C.
-
Analysis:
-
Calculation: Integration of area under curve (AUC). Note that response factors for acid and lactone may differ slightly; calibration curves for both are recommended.[1][2]
Protocol B: Monitoring Hydrolysis Kinetics (Polarimetry)
Use this to determine the stability of the lactone in your specific buffer system.[1][2]
-
Setup: Warm a polarimeter to 25°C. Zero with the specific buffer solvent.[1][2]
-
Initiation: Dissolve D-arabinono-1,4-lactone to a concentration of 2% (w/v) in the buffer. Start timer immediately (
). -
Measurement: Record optical rotation (
) every 5 minutes for the first hour, then every 30 minutes. -
Plotting: Plot
vs. time. The slope represents the pseudo-first-order hydrolysis rate constant ( ).[1][2]
Visualization: Analytical Workflow
Figure 2: Decision tree for analytical characterization based on solution pH.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122045, D-Arabinonic acid.[1][2] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). D-Arabinonic acid, gamma-lactone Properties.[1][5] NIST Chemistry WebBook, SRD 69.[1][2][5] Retrieved from [Link][1]
-
FooDB. Compound Summary: D-Arabinono-1,4-lactone.[1][2][3] Retrieved from [Link][1]
Sources
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Arabinonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-arabinonic acid, a five-carbon sugar acid, represents a cornerstone in the study of carbohydrate chemistry and biochemistry. Its specific stereochemical configuration and chemical reactivity make it a valuable chiral building block in organic synthesis and a molecule of interest in various biological pathways. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of D-arabinonic acid, tailored for professionals in research and drug development.
Chemical Identity and Physicochemical Properties
D-arabinonic acid is a pentonic acid, structurally characterized by a five-carbon chain with a carboxylic acid group at one end and four hydroxyl groups.[1] Its systematic IUPAC name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid, which precisely defines the absolute configuration of its three chiral centers.[2] It is the enantiomer of L-arabinonic acid and the conjugate acid of D-arabinonate.[2][3]
Table 1: Physicochemical Properties of D-Arabinonic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₆ | [2] |
| Molecular Weight | 166.13 g/mol | [2] |
| CAS Number | 488-30-2 | [4] |
| Appearance | Solid | [2] |
| Melting Point | 114-116°C | [5] |
| pKa (Strongest Acidic) | 3.39 | [6] |
| Water Solubility (Predicted) | 258 g/L | [6] |
| XLogP3 (Predicted) | -2.7 | [7] |
Elucidating the Stereochemistry of D-Arabinonic Acid
The stereochemistry of D-arabinonic acid is fundamental to its chemical behavior and biological recognition. It is most clearly understood through the use of Fischer projections and the Cahn-Ingold-Prelog (CIP) priority rules for assigning R/S configurations.
Fischer Projection
The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. By convention for carbohydrates, the carbon chain is drawn vertically with the most oxidized carbon (the carboxyl group in this case) at the top. Horizontal lines represent bonds projecting out of the plane of the paper, while vertical lines represent bonds projecting into the plane.[8]
The "D" designation in D-arabinonic acid refers to the configuration of the chiral center furthest from the most oxidized group (C4 in this case). In the Fischer projection, the hydroxyl group on this carbon is positioned on the right side.[8]
Caption: Fischer Projection of D-Arabinonic Acid.
Cahn-Ingold-Prelog (R/S) Configuration
The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
-
C2: The priority of the substituents is -OH (1), -COOH (2), -C(OH)H-C(OH)H-CH₂OH (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 is clockwise, thus the configuration is (2S) .
-
C3: The priority of the substituents is -OH (1), -C(OH)H-COOH (2), -C(OH)H-CH₂OH (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 is counter-clockwise, thus the configuration is (3R) .
-
C4: The priority of the substituents is -OH (1), -C(OH)H-C(OH)H-COOH (2), -CH₂OH (3), and -H (4). With the lowest priority group (-H) pointing away, the sequence from 1 to 3 is clockwise, thus the configuration is (4R) .
Therefore, the full systematic name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid .[2]
Structural Forms in Solution: Open-Chain and Lactone
In solution, D-arabinonic acid can exist in equilibrium between its open-chain form and a cyclic ester form known as a lactone. The most common cyclic form is the five-membered ring, D-arabinono-1,4-lactone (gamma-lactone), formed by the intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C4.
Haworth Projection of D-Arabinono-1,4-lactone
The Haworth projection is used to represent the cyclic structure of monosaccharides and their derivatives in a three-dimensional perspective.[9]
Caption: Haworth Projection of D-Arabinono-1,4-lactone.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be complex due to the multiple chiral centers and overlapping signals of the protons on the carbon backbone (C2-H to C5-H₂). The hydroxyl protons would likely appear as broad signals, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms. The carbonyl carbon of the carboxylic acid (C1) would appear at the most downfield region (around 170-185 ppm). The carbons bearing hydroxyl groups (C2, C3, C4, and C5) would resonate in the range of 50-80 ppm.
-
Infrared (IR) Spectroscopy: Key characteristic absorptions would include a broad O-H stretching band from the hydroxyl groups and the carboxylic acid (around 3500-2500 cm⁻¹). A strong C=O stretching absorption from the carboxylic acid would be observed around 1700-1725 cm⁻¹. C-O stretching vibrations would appear in the fingerprint region (1300-1000 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry data for D-arabinonic acid has been reported, often after derivatization (e.g., trimethylsilylation) for GC-MS analysis.[2] The mass spectrum of the underivatized compound would show a molecular ion peak or, more commonly, peaks corresponding to fragmentation patterns involving the loss of water and other small molecules.
Synthesis and Purification
The most common laboratory and industrial synthesis of D-arabinonic acid is through the oxidation of D-arabinose.
Experimental Protocol: Oxidation of D-Arabinose to D-Arabinonic Acid
Principle: This protocol describes the oxidation of the aldehyde group of D-arabinose to a carboxylic acid using bromine water as a mild oxidizing agent.
Materials:
-
D-arabinose
-
Bromine water (saturated solution of Br₂ in water)
-
Barium carbonate (BaCO₃)
-
Sulfuric acid (dilute)
-
Ethanol
-
Diatomaceous earth (optional)
-
Deionized water
-
Reaction flask with a stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve D-arabinose in deionized water in a reaction flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Oxidation: Slowly add bromine water to the stirred D-arabinose solution. The addition should be dropwise to control the reaction temperature. Continue the addition until a persistent yellow color of excess bromine is observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the bromine color as it is consumed. The reaction is typically complete within a few hours to overnight.
-
Neutralization and Removal of Bromide: Carefully add barium carbonate in small portions to the reaction mixture to neutralize the hydrobromic acid formed and to precipitate excess bromine as barium bromide.
-
Filtration: Filter the mixture through a Büchner funnel, optionally with a pad of diatomaceous earth, to remove the barium salts. Wash the filter cake with hot water to ensure complete recovery of the product.
-
Isolation of D-Arabinonic Acid: To the filtrate, add a stoichiometric amount of dilute sulfuric acid to precipitate the barium ions as barium sulfate.
-
Final Filtration: Filter off the barium sulfate precipitate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.
-
Crystallization: The syrupy D-arabinonic acid can be induced to crystallize, often from a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot water, and ethanol is added until the solution becomes slightly turbid. Upon cooling, D-arabinonic acid crystallizes.
-
Drying: The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
Applications in Research and Drug Development
D-arabinonic acid and its derivatives are of significant interest in the pharmaceutical industry due to their chiral nature and biological relevance.
-
Chiral Precursor: D-arabinonic acid serves as a versatile chiral starting material for the synthesis of more complex molecules, including other carbohydrates, nucleoside analogs, and other biologically active compounds.
-
Drug Analogs: The arabinofuranosyl moiety, derived from arabinose, is a key component of several important therapeutic agents. For instance, Thiarabine, a deoxycytidine analog containing a 4-thio-β-D-arabinofuranosyl group, has demonstrated significant anticancer activity.[10] While not a direct derivative of D-arabinonic acid, this highlights the therapeutic potential of arabinose-derived structures.
-
Biological Probes: Labeled D-arabinonic acid can be used as a probe to study metabolic pathways and enzyme mechanisms.
Biochemical Context
D-arabinonic acid is found in various natural sources, including plants like Arabidopsis thaliana and Cannabis sativa.[2] It is involved in carbohydrate metabolism, and its biosynthesis is linked to the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that generates NADPH and the precursors for nucleotide biosynthesis.[11] In some microorganisms, D-arabinose can be metabolized through a series of enzymatic reactions that may involve D-arabinonic acid as an intermediate.[12] For example, in Escherichia coli, the catabolism of D-arabinose is linked to the L-fucose pathway.[12]
Caption: Simplified overview of the metabolic context of D-arabinonic acid.
Conclusion
D-arabinonic acid is a fundamentally important molecule with well-defined structural and stereochemical properties. Its role as a chiral building block, coupled with its presence in biological systems, makes it a subject of ongoing interest for researchers in chemistry, biochemistry, and drug development. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective utilization in both fundamental research and the development of novel therapeutic agents.
References
-
FooDB. (2011, September 21). Showing Compound Arabinonic acid (FDB022102). Retrieved from [Link]
-
Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]
-
PathBank. (2025, January 23). Pentose Phosphate Pathway. Retrieved from [Link]
-
Vaia. (n.d.). Draw the Fischer projection for the oxidation and the reduction products of D-arabinose. What are the names of the sugar acid and the sugar alcohol produced? Retrieved from [Link]
-
NIST. (n.d.). D-arabinonic acid, gamma-lactone. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017, February 24). Chemical structure and 1 H NMR and 13 C NMR spectra of. Retrieved from [Link]
-
PubChem. (n.d.). D-Arabinonic acid. Retrieved from [Link]
- LeBlanc, D. J., & Mortlock, R. P. (1971). Metabolism of d-Arabinose: a New Pathway in Escherichia coli. Journal of Bacteriology, 106(1), 90–96.
-
PubChem. (n.d.). D-Arabinonate. Retrieved from [Link]
- Parker, W. B., Waud, W. R., & Secrist, J. A. 3rd. (2015). Thiarabine, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity. Current medicinal chemistry, 22(34), 3881–3896.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of L-arabinonic acid from L-arabinose by the acetic acid bacterium Gluconobacter oxydans. Retrieved from [Link]
-
LookChem. (n.d.). D-ARABINONIC ACID 488-30-2 wiki. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Beilstein Journals. (2024, February 19). Search Results. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
US EPA. (2023, November 1). D-Arabinonic acid - Substance Details - SRS. Retrieved from [Link]
-
LookChem. (n.d.). D-ARABINONIC ACID|488-30-2. Retrieved from [Link]
-
ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
- Bisson, T. M., & Mortlock, R. P. (1968). Metabolism of d-Arabinose by Aerobacter aerogenes: Purification of the Isomerasea. Journal of bacteriology, 95(2), 478–483.
-
Scribd. (2021, September 15). How To Read and Interpret 1H-NMR and 13C-NMR. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The chemistry of D‐gluconic acid derivatives. Part IV Synthesis and reactions of some 2‐deoxy‐D‐hexonic acid derivatives, a new synthesis of 2‐deoxy‐D‐arabino‐hexose and some related compounds. Retrieved from [Link]
-
NIST. (n.d.). D-arabinonic acid, gamma-lactone. In NIST WebBook. Retrieved from [Link]
- da Silva, W. S., et al. (2013). Expression, purification, crystallization and preliminary crystallographic analysis of an endo-1,5-α-l-arabinanase from hyperthermophilic Thermotoga petrophila. Acta crystallographica.
-
ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]
-
Wikidata. (2025, November 16). D-arabinonic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). D-arabinonic acid (C5H10O6). Retrieved from [Link]
- Schoner, R., & Herrmann, K. M. (1976). Purification, crystallization, and preliminary crystallographic analysis of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase from Escherichia coli. The Journal of biological chemistry, 251(18), 5440–5447.
-
ResearchGate. (n.d.). Transformation process of organic acids in microorganisms. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
Sources
- 1. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Arabinonic acid | C5H10O6 | CID 122045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Arabinonate | C5H9O6- | CID 5459898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. D-ARABINONIC ACID | 488-30-2 [chemicalbook.com]
- 6. Showing Compound Arabinonic acid (FDB022102) - FooDB [foodb.ca]
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- 9. D-arabinonic acid, gamma-lactone [webbook.nist.gov]
- 10. Thiarabine, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 12. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
D-Arabinonic Acid: The C5 Platform for Next-Generation Bioplastics
This technical guide details the utilization of D-arabinonic acid as a foundational "platform chemical" for bioplastics. It moves beyond simple description to provide actionable protocols, mechanistic insights, and critical downstream processing strategies required for high-purity polymer synthesis.
Technical Whitepaper & Implementation Guide
Executive Summary
D-Arabinonic acid (2,3,4,5-tetrahydroxypentanoic acid) represents a pivotal C5 sugar acid derived from the oxidative valorization of lignocellulosic biomass (specifically D-xylose). Unlike its C6 counterparts (gluconic/glucaric acids), D-arabinonic acid offers unique stereochemical properties and a lower carbon footprint. This guide outlines its transformation from fermentation broth to high-performance polyhydroxypolyamides (PHPAs) and functionalized polyesters , addressing the critical bottleneck of downstream purification.
Part 1: The Molecular Foundation & Biosynthesis
The Chemical Advantage
D-Arabinonic acid functions as a "chiral template." Its structure contains four contiguous hydroxyl groups with specific stereochemistry (
-
Hydrophilicity: Imparting water-solubility or high moisture retention to resulting polymers (hydrogels).
-
Functionalization Sites: Allowing for post-polymerization modification (e.g., acetylation, cross-linking).
-
Rigidity: When cyclized into its lactone form (D-arabinono-1,4-lactone), it becomes a rigid bicyclic monomer upon reaction.
Upstream Production: Oxidative Fermentation
The most viable industrial route involves the microbial oxidation of D-xylose.
Microbial Host: Pseudomonas putida S12 or engineered Gluconobacter oxydans. Enzymatic Pathway:
-
D-Xylose Dehydrogenase (Xdh): Oxidizes D-xylose to D-xylonolactone.
-
Lactonase: Hydrolyzes the lactone to D-xylonic acid.
-
Isomerization/Epimerization: (In specific engineered pathways) conversion to the arabinonic configuration.
Note: Direct oxidation of D-arabinose is also possible but D-xylose is the more abundant lignocellulosic feedstock.
Figure 1: Oxidative pathway from pentose sugars to D-arabinonic acid. Control of pH is critical to prevent premature lactonization in the broth.
Part 2: Downstream Processing (The Purification Bottleneck)
The primary failure point in bioplastic synthesis is the presence of fermentation salts (residual sugars, proteins, inorganic salts) which poison polymerization catalysts.
Protocol: Electrodialysis with Bipolar Membranes (EDBM)
This protocol converts the arabinonate salt (produced during neutral pH fermentation) directly into the free acid without generating gypsum waste (as seen in calcium precipitation methods).
System Setup:
-
Stack Configuration: Three-compartment cell (Bipolar Membrane - Anion Exchange - Cation Exchange).
-
Membranes: Monovalent selective anion exchange membranes (to reject divalent sulfate/phosphate).
Step-by-Step Workflow:
-
Clarification: Centrifuge broth at 8,000
for 15 min; Microfiltration (0.2 ) to remove biomass. -
EDBM Operation:
-
Feed Compartment: Clarified arabinonate broth.
-
Acid Compartment: Deionized water (initial).
-
Base Compartment: Deionized water (initial).
-
Current Density: Maintain 30–50 mA/cm².
-
-
Monitoring: Measure conductivity in the Acid Compartment. Stop when conductivity plateaus (indicating depletion of salt in Feed).
-
Polishing: Pass the resulting acid stream through a cation exchange resin (Amberlite IR-120, H+ form) to remove trace cations that catalyze unwanted side reactions.
Validation Check: The final D-arabinonic acid solution must have a pH < 2.0 and < 0.1% protein content (Bradford assay).
Part 3: Polymerization Chemistry
D-Arabinonic acid is a monocarboxylic acid. Unlike dicarboxylic acids (adipic, succinic), it cannot form linear polyamides/esters solely through end-group condensation. It serves as a platform via two distinct chemical routes:
Route A: The Polyhydroxypolyamide (PHPA) "Lactone" Route
This route utilizes the lactone form to create hydroxylated nylon-like polymers.
Mechanism: The D-arabinono-1,4-lactone reacts with diamines. Since it is monocarboxylic, a simple 1:1 reaction yields a bis-amide diol (a monomer), which is then polymerized with a diacid.
Protocol: Synthesis of Poly(alkylene D-arabinonamide)
-
Lactonization: Concentrate purified D-arabinonic acid via rotary evaporation at 60°C under vacuum. The acid spontaneously cyclizes to D-arabinono-1,4-lactone . Recrystallize from ethanol.
-
Monomer Synthesis (Bis-amide formation):
-
React 2.0 equivalents of D-arabinono-1,4-lactone with 1.0 equivalent of diamine (e.g., 1,6-hexamethylenediamine) in methanol.
-
Reflux: 4 hours at 65°C.
-
Product:
-hexamethylenebis(D-arabinonamide). This is a tetra-ol monomer.
-
-
Polycondensation:
-
Mix the Bis-amide monomer with a dicarboxylic acid chloride (e.g., adipoyl chloride) or diacid.
-
Method: Interfacial polymerization or melt polycondensation (if Tm permits).
-
Result: A segmented poly(ester-amide) or poly(amide) with a hydrophilic sugar block.
-
Route B: Functionalized Hydrogels (Acrylation)
Direct functionalization of the hydroxyl groups creates photo-curable monomers.
-
Acrylation: React D-arabinonic acid with glycidyl methacrylate (GMA).
-
Polymerization: UV-curing to form biodegradable hydrogels for medical packaging.
Figure 2: Synthesis workflow for Poly(ester-amide) bioplastics using D-arabinonic acid as the hydrophilic hard block.
Part 4: Material Properties & Technical Data
The incorporation of D-arabinonic acid moieties into polymer backbones significantly alters thermal and mechanical properties compared to standard petrochemical plastics (e.g., Nylon 6,6).
| Property | Standard Nylon 6,6 | D-Arabinonic Based PHPA | Causality / Mechanism |
| Melting Point ( | ~265°C | 180°C - 220°C | Disruption of crystal packing by bulky hydroxyl groups lowers |
| Glass Transition ( | 50°C | 65°C - 85°C | Hydrogen bonding network between sugar -OH groups increases chain stiffness. |
| Water Absorption | 1.5 - 2.5% | 10% - 40% | High density of hydrophilic hydroxyl groups; tunable by copolymer ratio. |
| Degradability | Non-biodegradable | Hydrolytically degradable | Ester/Amide bonds adjacent to sugar units are susceptible to hydrolysis and enzymatic attack. |
Part 5: References
-
Microbial Production: Toivari, M., et al. "Conversion of D-xylose to D-xylonate by the yeast Saccharomyces cerevisiae." Metabolic Engineering, 2012.
-
Polymer Synthesis: Kiely, D. E., et al. "Polyhydroxypolyamides from Aldaric Acids."[1] Journal of Polymer Science Part A: Polymer Chemistry, 2000. (Foundational chemistry for sugar acid polyamides).
-
Purification (EDBM): Tongwen, X., et al. "Electrodialysis with bipolar membranes for organic acid production." Journal of Membrane Science, 2002.
-
Lactone Chemistry: Vilela, C., et al.[2] "Sugar-based polymers: A new family of biodegradable materials." Polymer, 2014.
Sources
Methodological & Application
Application Note: Microbial Production of D-Arabinonic Acid Using Engineered Saccharomyces cerevisiae
Executive Summary
D-Arabinonic acid is a high-value sugar acid with applications ranging from chelation therapy to serving as a building block for biodegradable polymers. While traditional chemical oxidation of D-arabinose is possible, it suffers from low specificity and hazardous byproducts.
This guide details a precision metabolic engineering strategy for Saccharomyces cerevisiae to function as a whole-cell biocatalyst. Unlike bacterial hosts (E. coli, P. putida), S. cerevisiae offers superior tolerance to low pH, simplifying downstream processing by allowing acid accumulation without immediate neutralization.
Key Technical Achievement: We describe a non-oxidative pentose phosphate pathway (PPP) shunt where D-arabinose is intercepted before catabolism and oxidized via D-arabinose dehydrogenase (ARA1) and D-arabinonolactonase (YLO1) , while simultaneously deleting the competing aldose reductase (GRE3 ) pathway to prevent arabitol formation.
Part 1: Metabolic Pathway Design & Logic
To achieve high titers of D-arabinonic acid, we must decouple cell growth from product formation. S. cerevisiae naturally possesses the genes required for this conversion but regulates them inefficiently for production.
The Engineering Logic
-
Primary Oxidation (The Driver): Overexpression of the native ARA1 gene. ARA1 encodes an NADP+-dependent D-arabinose dehydrogenase.[1][2] It oxidizes D-arabinose to D-arabinono-1,4-lactone.
-
Hydrolysis (The Pull): Overexpression of YLO1. This lactonase rapidly converts the lactone to the free acid, preventing spontaneous reverse reactions and relieving product inhibition on ARA1.
-
Byproduct Elimination (The Seal): Deletion of GRE3. This non-specific aldose reductase competes for the substrate, reducing D-arabinose to D-arabitol (a dead-end byproduct in this context).
Pathway Visualization
Figure 1: Engineered metabolic pathway for D-arabinonic acid production. Blue arrows indicate enhanced flux; red dotted arrows indicate deleted pathways.
Part 2: Strain Construction Protocol
Objective: Construct strain Sc-ARA-Acid (Genotype: cen.pk-113-7D
Materials
-
Parent Strain: S. cerevisiae CEN.PK113-7D (Uracil auxotroph preferred for selection).
-
Plasmids: pCas9-URA3 (Cas9 expression), pGTR-gRNA (gRNA delivery).
-
Donors: Synthetic dsDNA repair templates containing promoter-gene fusions.
Step-by-Step Workflow
1. Deletion of GRE3 (Aldose Reductase)
Rationale: GRE3 consumes D-arabinose to form arabitol, wasting substrate.
-
Design gRNA: Target the ORF of GRE3 (Sequence: 5'-GATCTTGAGAGCCAACT-3').
-
Transformation: Co-transform pCas9 and the repair template (containing 50bp homology arms flanking the GRE3 locus, designed to bridge the gap after deletion).
-
Screening: Plate on SC-Ura. Verify deletion via Colony PCR using primers flanking the GRE3 locus.
-
Validation: PCR product should be ~150bp (repair scar) vs ~1.2kb (wild type).
-
2. Overexpression of ARA1 and YLO1
Rationale: Native promoters are glucose-repressed or weak. We replace them with constitutive promoters (TEF1p, PGK1p).
-
Cassette Construction: Assemble TEF1p-ARA1-CYC1t and PGK1p-YLO1-ADH1t using Gibson Assembly.
-
Integration: Integrate these cassettes into the HO locus or a delta sequence (for multi-copy integration).
-
Transformation: Transform the
gre3 strain. -
Validation: Perform RT-qPCR to confirm >10-fold transcript increase relative to WT.
Part 3: Fermentation Protocol (Fed-Batch)
Objective: High-density cell culture followed by bioconversion phase.
Experimental Setup
-
Bioreactor: 2L Stirred Tank Reactor (e.g., Eppendorf BioFlo).
-
Media: Modified Verduyn Medium.
Phase 1: Biomass Accumulation (0 - 24 Hours)
Goal: Maximize biocatalyst concentration using glucose.
-
Inoculation: 10% v/v seed culture (OD600 ~ 2.0).
-
Conditions:
-
Temp: 30°C.
-
pH: 5.5 (controlled with 2M NaOH).
-
DO: >30% (Cascade agitation/aeration).
-
-
Feed: Glucose (500 g/L stock) fed exponentially to maintain residual glucose < 1 g/L to prevent Crabtree effect (ethanol formation).
Phase 2: Bioconversion (24 - 72 Hours)
Goal: Convert D-arabinose to D-arabinonic acid.
-
Transition: Once biomass reaches 15-20 g DCW/L, stop glucose feed.
-
Substrate Addition: Add D-Arabinose to a final concentration of 20 g/L.
-
Co-substrate Feed: Feed Ethanol or Glycerol at a low rate (0.5 g/L/h).
-
pH Shift: Allow pH to drop naturally to 4.5, then maintain. This facilitates product export and reduces contamination risk.
Part 4: Analytical Validation (HPLC)
Objective: Quantify D-arabinose consumption and D-arabinonic acid production.
Method Specifications
| Parameter | Setting |
| Instrument | HPLC (Agilent 1260 or equivalent) |
| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) |
| Mobile Phase | 5 mM H₂SO₄ (Isocratic) |
| Flow Rate | 0.6 mL/min |
| Temperature | 50°C |
| Detection | RID (Refractive Index) for sugars; UV (210 nm) for acids |
| Injection Vol | 10 µL |
Retention Time Reference (Approximate)
-
D-Arabinonic Acid: 9.5 min (UV & RI)
-
D-Glucose: 11.2 min (RI)
-
D-Arabinose: 12.8 min (RI)
-
D-Arabitol: 14.5 min (RI) - Monitor this to validate GRE3 deletion efficiency.
Calculation
Part 5: Troubleshooting & Optimization
Issue: Low Conversion Rate
-
Root Cause: Redox imbalance (NADPH accumulation).
-
Solution: Increase aeration (DO > 40%). High oxygen availability stimulates NADH oxidation via the electron transport chain, indirectly helping balance the cytosolic redox state via shuttle mechanisms.
Issue: High Arabitol Byproduct
-
Root Cause: Incomplete GRE3 deletion or activity of minor reductases (YPR1).
-
Solution: Re-verify genotype. If GRE3 is absent, consider deleting YPR1 (another aldo-keto reductase with overlapping specificity).
Issue: Lactone Accumulation
-
Root Cause: Insufficient YLO1 activity or low pH (acidic pH stabilizes lactones).
-
Solution: Raise fermentation pH to 6.0 during the bioconversion phase to promote spontaneous hydrolysis, though this increases base titrant consumption.
References
-
Toivari, M. H., et al. (2001). Metabolic engineering of Saccharomyces cerevisiae for conversion of D-glucose to D-arabinose. Metabolic Engineering.
-
Richard, P., et al. (2001). The ARA1 gene of Saccharomyces cerevisiae encodes D-arabinose dehydrogenase. FEMS Yeast Research.
-
Kordowska-Wiater, M. (2015). Production of D-arabitol by yeasts: current status and prospects. Journal of Applied Microbiology.
-
Jia, H., et al. (2019). Engineering Saccharomyces cerevisiae for the production of D-arabinonic acid from D-arabinose. Frontiers in Bioengineering and Biotechnology.
-
Niu, H., et al. (2022). Recent advances in microbial production of D-arabinonic acid. World Journal of Microbiology and Biotechnology.
Sources
Application Note: Synthesis of Polyamides and Polyesters from D-Arabinonic Acid Monomers
This Application Note provides a comprehensive technical guide for the synthesis of stereoregular polyamides and polyesters derived from D-arabinonic acid. The protocols focus on two distinct synthetic strategies: (1) the "Protected/Activated" route for high-molecular-weight, stereoregular polymers (pioneered by researchers like J.A. Galbis), and (2) the "Direct Aminolysis" route for hydrophilic, water-soluble polyhydroxypolyamides.
Executive Summary
D-Arabinonic acid (an aldonic acid derived from D-arabinose or D-fructose) represents a high-value bio-based scaffold. Its unique C2-C5 stereochemistry offers a platform for synthesizing stereoregular polymers with tunable biodegradability, optical activity, and hydrophilicity. Unlike petrochemical monomers, D-arabinonic acid derivatives introduce chirality into the polymer backbone, influencing crystallinity and degradation rates—critical parameters for drug delivery systems and biomedical scaffolds.
This guide details the synthesis of:
-
Stereoregular Polyamides (AB-Type): Via the self-polycondensation of activated amino-aldonic acid monomers.
-
Polyhydroxypolyamides (AA-BB Type): Via the ring-opening polyaddition of D-arabinono-1,4-lactone with diamines.
-
Copolyesters: Via the polycondensation of protected D-arabinonic acid derivatives with diols.
Monomer Engineering & Precursor Synthesis
The reactivity of D-arabinonic acid is dominated by its one carboxyl group and four hydroxyl groups. To prevent hyperbranching and ensure linear polymerization, specific protection strategies are required.
Pathway A: Synthesis of the "Galbis" Monomer (Protected)
For high-performance stereoregular polyamides, the hydroxyl groups must be masked (typically as methyl ethers) to prevent hydrogen bonding from interfering with the polymerization kinetics and to increase solubility in organic solvents.
Target Monomer: 5-Amino-5-deoxy-2,3,4-tri-O-methyl-D-arabinonic acid
Step-by-Step Protocol:
-
Oxidation/Starting Material: Begin with D-arabinose.[1] Oxidize to D-arabinono-1,4-lactone using standard electrolytic oxidation or catalytic oxidation (e.g., O2/Pd-C). Alternatively, obtain D-arabinono-1,4-lactone via photocatalytic cleavage of D-fructose.[2][3]
-
Methylation (Protection):
-
Reagents: Methyl iodide (MeI), Silver(I) oxide (Ag₂O).
-
Conditions: DMF, Room Temperature (RT), 24h.
-
Mechanism: Ag₂O acts as a mild base and scavenger for iodide.
-
Product: 2,3,4-Tri-O-methyl-D-arabinono-1,4-lactone.
-
-
Ring Opening to Amide:
-
React the methylated lactone with ammonia (sat. MeOH solution) to yield the amide intermediate.
-
-
Hofmann Rearrangement / Modification:
-
Note: A more direct route to the amino acid is converting the C5-OH to an azide or amine before polymerization.
-
Alternative Efficient Route: React the protected lactone with hydrazoic acid (HN₃) or convert C5-OH to a leaving group (Tosylate) followed by azide displacement (NaN₃), then reduce (H₂/Pd-C) to the amine.
-
-
Activation: Convert the carboxylic acid end to a Pentachlorophenyl ester .
-
Reagents: Pentachlorophenol, DCC (Dicyclohexylcarbodiimide).
-
Why? Pentachlorophenyl esters are "active esters" that polymerize under mild conditions without side reactions common to acid chlorides.
-
Pathway B: The "Green" Lactone Monomer (Unprotected)
For hydrogels and water-soluble polymers, the unprotected lactone is used directly.
Target Monomer: D-Arabinono-1,4-lactone (Commercially available or synthesized from D-fructose).[3]
Experimental Protocols
Protocol 1: Synthesis of Stereoregular Polyamide (Poly(5-amino-5-deoxy-D-arabinonate))
Objective: Synthesize a crystalline, optically active polyamide using the Active Ester Polycondensation method.
Reagents:
-
Monomer: 5-Amino-5-deoxy-2,3,4-tri-O-methyl-D-arabinonic acid pentachlorophenyl ester hydrochloride.
-
Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Base: Triethylamine (Et₃N) (to deprotonate the ammonium salt).
Procedure:
-
Dissolution: Dissolve the monomer hydrochloride (1.0 mmol) in dry DMSO (2.0 mL) in a flame-dried flask under nitrogen.
-
Initiation: Add Et₃N (2.2 mmol) dropwise. The base liberates the free amine, which immediately attacks the activated pentachlorophenyl ester of a neighboring molecule.
-
Polymerization: Stir at 60°C for 24–48 hours .
-
Observation: The solution viscosity will increase significantly.
-
-
Isolation: Pour the reaction mixture into cold water or ethanol. The polymer precipitates as a white fibrous solid.
-
Purification: Wash extensively with acetone to remove the pentachlorophenol byproduct. Dry under vacuum at 50°C.
Data Specification:
| Property | Typical Value | Note |
|---|---|---|
| Yield | 75–85% | Dependent on monomer purity |
| Mw (GPC) | 15,000 – 40,000 Da | Relative to Polystyrene standards |
| Tg (DSC) | 180°C – 220°C | High Tg due to backbone rigidity |
| Solubility | CHCl₃, DMSO, DMF | Insoluble in water due to methylation |[4]
Protocol 2: Synthesis of Hydrophilic Poly(alkylene D-arabinonamide)
Objective: Synthesize a water-soluble polyhydroxypolyamide via ring-opening polyaddition.
Reagents:
-
Monomer A: D-Arabinono-1,4-lactone (10 mmol).
-
Monomer B: Ethylenediamine (or Hexamethylenediamine) (10 mmol).
-
Solvent: Methanol (MeOH).[5]
Procedure:
-
Preparation: Dissolve D-arabinono-1,4-lactone in MeOH (20 mL).
-
Addition: Add the diamine dropwise at Room Temperature.
-
Chemistry: The amine attacks the lactone carbonyl, opening the ring to form a hydroxy-amide linkage. This is an AA-BB type polymerization where the "D-arabinonyl" unit acts as a dicarbonyl equivalent if a diester is used, but with the lactone, it typically forms a diamide if reacted with excess amine, or a polymer if conditions favor transamidation.
-
Correction: To get a linear polymer from the lactone (mono-lactone), one typically needs a bis-lactone (e.g., from D-glucaric acid) or uses the lactone as a pendant group.
-
Revised Strategy for D-Arabinonic Acid: Use D-Arabinaric Acid Dimethyl Ester (the diacid analogue) for AA-BB polymerization.
-
If using D-Arabinono-1,4-lactone: The reaction with a diamine yields a bis-amide diol (a monomer for polyurethanes) rather than a polymer, unless the arabinonic acid is modified to have two electrophilic sites.
-
Protocol Correction: This section describes the synthesis of Poly(D-arabinaramides) using the oxidized derivative, Dimethyl D-arabinarate .
-
Revised Procedure (Poly(D-arabinaramide)):
-
Monomer Synthesis: Oxidize D-arabinose to D-arabinaric acid (HNO3 oxidation). Esterify to Dimethyl D-arabinarate.
-
Polymerization: Mix Dimethyl D-arabinarate (10 mmol) and Hexamethylenediamine (10 mmol) in MeOH.
-
Pre-polymerization: Stir at RT for 12h. A white salt/prepolymer forms.
-
Melt Polycondensation: Remove solvent. Heat the residue to 160°C under vacuum for 4 hours.
-
Result: A semicrystalline, hydrophilic polyamide.[6]
Protocol 3: Synthesis of Poly(D-arabinonic acid) Copolyesters
Objective: Synthesize a biodegradable polyester.
Mechanism: Polycondensation of 2,3,4-tri-O-methyl-D-arabinoyl chloride with a diol.
-
Activation: Convert 2,3,4-tri-O-methyl-D-arabinonic acid to the acid chloride using Thionyl Chloride (SOCl₂).
-
Reaction:
-
Mix the acid chloride (10 mmol) with 1,4-Butanediol (10 mmol) in Dichloromethane (DCM).
-
Add Pyridine (22 mmol) as an acid scavenger.
-
Stir at 0°C -> RT for 12 hours.
-
-
Workup: Wash with dilute HCl, NaHCO₃, and brine. Precipitate in Methanol.
Visualizing the Chemical Pathways
The following diagram illustrates the critical divergence between the "Protected" route (yielding rigid, stereoregular materials) and the "Direct" route (yielding hydrophilic hydrogels).
Caption: Synthetic pathways from D-Arabinose to stereoregular polyamides (top) and polyesters (bottom).
References
-
Galbis, J. A., García-Martín, M. G., de Paz, M. V., & Galbis, E. (2016).[7][8][9] Synthetic Polymers from Sugar-Based Monomers. Chemical Reviews, 116(3), 1600–1636.
-
García-Martín, M. G., Ruiz Perez, R., Hernández, E. B., & Galbis, J. A. (2001). Synthesis of L-arabinitol and xylitol monomers for the preparation of polyamides.
-
Bou, J. J., Rodríguez-Galán, A., & Muñoz-Guerra, S. (1997). Synthesis and characterization of optically active polyamides derived from carbohydrate-based monomers. Journal of Polymer Science Part A: Polymer Chemistry, 35(16), 3645–3653.
-
Nakata, K., et al. (2025).[3] Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Scientific Reports, 15.
-
K. Saller & C. Schwarzinger. (2021). Synthesis and Characterization of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU Linz.
Sources
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and properties of stereoregular poly(ester amides) derived from carbohydrates | Publicación [silice.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. Control of Crystallinity and Stereocomplexation of Synthetic Carbohydrate Polymers from d‐ and l‐Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrocracking of D-Arabinonic Acid to Ethylene Glycol
Abstract & Strategic Context
The valorization of lignocellulosic biomass often yields C5 sugar acids, specifically D-arabinonic acid , as a major oxidative degradation product of hexoses and pentoses. While often treated as waste in traditional pulping or biorefinery streams, D-arabinonic acid represents a high-value precursor for the production of Ethylene Glycol (EG) and Propylene Glycol (PG) .
This Application Note details a robust, self-validating protocol for the catalytic hydrocracking of D-arabinonic acid to ethylene glycol. Unlike simple hydrogenation, this process requires a bifunctional mechanism: hydrogenation of the carbonyl group followed by selective C-C bond cleavage (hydrogenolysis). We utilize a Ruthenium on Carbon (Ru/C) catalyst system, known for its superior stability in hydrothermal conditions compared to nickel or copper-based alternatives.
Target Audience: Process Chemists, Metabolic Engineers, and Drug Development Professionals working with carbohydrate scaffolds.
Mechanistic Insight: The "Hydrogenation-First" Pathway
To convert a C5 acid (D-arabinonic acid) to a C2 diol (Ethylene Glycol), the reaction must navigate two distinct chemical transformations:
-
Hydrogenation: Reduction of the carboxylic acid/lactone to a sugar alcohol (Arabitol).
-
Hydrocracking (Hydrogenolysis): Cleavage of C-C bonds at high temperatures to yield lower molecular weight glycols.
Direct hydrogenolysis of the carboxylic acid is kinetically sluggish and corrosive. Therefore, the most efficient pathway proceeds via the Arabitol intermediate .
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from D-arabinonic acid to glycols. The reaction proceeds via the lactone to arabitol, which then undergoes retro-aldol cleavage.
Critical Experimental Parameters
The success of this protocol hinges on balancing hydrogenation activity (to form arabitol) against cracking severity (to form EG without degrading it to methane).
| Parameter | Recommended Value | Scientific Rationale |
| Catalyst | 5% Ru/C (50% water wet) | Ru provides high hydrogenation activity and withstands acidic hydrothermal media better than Ni or Cu. |
| Temperature | 200°C – 220°C | <180°C yields only Arabitol. >230°C causes excessive gasification (methanation). |
| H₂ Pressure | 40 – 60 bar (4–6 MPa) | High pressure is required to push the equilibrium toward the alcohol and prevent coke formation. |
| Substrate Conc. | 5 – 10 wt% | Higher concentrations (>20%) lead to oligomerization and catalyst fouling. |
| pH Control | Unbuffered (pH ~2-3) | D-arabinonic acid is acidic. Note: Ru/C is stable, but reactor metallurgy must be Hastelloy or Stainless Steel 316L to prevent corrosion. |
| Stirring Speed | > 800 RPM | The reaction is tri-phasic (Gas-Liquid-Solid). Mass transfer of H₂ into the liquid is the rate-limiting step. |
Detailed Protocol: Batch Hydrocracking
Phase A: Reactor Preparation & Loading
Equipment: High-pressure batch autoclave (e.g., Parr 4560 Series), 100 mL volume, equipped with a gas entrainment impeller.
-
Catalyst Pre-treatment (Optional but Recommended):
-
While commercial Ru/C is often pre-reduced, surface oxides can form during storage.
-
Procedure: Load Ru/C into the reactor with water. Pressurize to 20 bar H₂, heat to 200°C for 1 hour. Cool and vent. This ensures maximum active sites (
).
-
-
Feedstock Preparation:
-
Dissolve 5.0 g D-arabinonic acid in 95 mL deionized water .
-
Checkpoint: Measure initial pH. It should be approximately 2.0–2.5.[1]
-
-
Loading:
-
Add the feedstock solution to the reactor containing the catalyst (0.25 g Ru/C , dry basis).
-
Ratio: Substrate-to-Catalyst ratio (S/C) of 20:1 (w/w).
-
Phase B: Reaction Execution
-
Purging:
-
Seal the reactor.[2]
-
Pressurize with Nitrogen (
) to 10 bar and vent (repeat 3x) to remove Oxygen. -
Pressurize with Hydrogen (
) to 20 bar and vent (repeat 3x) to exchange gases.
-
-
Pressurization & Heating:
-
Pressurize reactor to 40 bar (4.0 MPa) with
at room temperature. -
Set stirring to 200 RPM (low speed during heating).
-
Ramp temperature to 210°C at 5°C/min.
-
-
The Run:
-
Once at 210°C, the pressure will rise (approx. 55-60 bar due to thermal expansion).
-
Increase stirring to 1000 RPM . This marks Time = 0.
-
Maintain conditions for 3 hours .
-
Monitoring: Observe pressure drop.[3] A rapid drop indicates hydrogenation; a plateau indicates equilibrium or completion.
-
Phase C: Work-up
-
Cooling:
-
Stop heating and use an internal cooling coil/ice bath to cool the reactor to <40°C rapidly (quenching prevents degradation of EG).
-
-
Venting:
-
Slowly vent the gas to atmospheric pressure. Caution: Vent in a fume hood; trace alkanes may be present.
-
-
Filtration:
-
Filter the reaction mixture through a 0.22 µm PTFE membrane or centrifuge at 4000 RPM to remove the catalyst.
-
Preservation: The filtrate is stable at 4°C for analysis.
-
Analytical Validation (HPLC Protocol)
To quantify the conversion of D-arabinonic acid and the selectivity to EG/PG, High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is required.
System: Agilent 1260 Infinity II or equivalent.
| Component | Specification |
| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Agilent Hi-Plex H |
| Mobile Phase | 5 mM Sulfuric Acid ( |
| Flow Rate | 0.6 mL/min |
| Temperature | 60°C (Critical for resolution of organic acids) |
| Detector | Refractive Index (RID) (Cell temp: 55°C) |
| Injection Vol | 10 µL |
Expected Retention Times (approximate for HPX-87H):
-
D-Arabinonic Acid: 9.5 – 10.5 min
-
D-Arabitol: 11.0 – 12.0 min
-
Propylene Glycol (PG): 18.5 – 19.5 min
-
Ethylene Glycol (EG): 20.5 – 21.5 min
Calculation of Yield:
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the batch hydrocracking process.
Troubleshooting & Optimization
-
Low Conversion (<50%):
-
Cause: Catalyst poisoning or insufficient
mass transfer. -
Fix: Ensure stirring is >800 RPM. Check feedstock for sulfur/chloride impurities (common in biomass hydrolysates), which poison Ru.
-
-
High Arabitol / Low EG:
-
Cause: Temperature too low.
-
Fix: Increase temperature to 220°C. The cracking step (Arabitol
EG) has a higher activation energy than the hydrogenation step.
-
-
Carbon Balance Deficit:
-
Cause: "Over-cracking" to gas phase (methane/ethane).
-
Fix: Reduce reaction time or lower temperature by 10°C.
-
References
-
Fukuoka, A., & Dhepe, P. L. (2006). Catalytic conversion of cellulose into sugar alcohols. Angewandte Chemie International Edition, 45(31), 5161-5163. [Link]
-
Zhang, J., & Wang, Y. (2020). Recent advances in the catalytic conversion of biomass to ethylene glycol.[4] Chemical Society Reviews, 49, 7285-7324. [Link]
-
Agilent Technologies. (2021). Analysis of Carbohydrates, Alcohols, and Organic Acids using Hi-Plex Columns.[5] Agilent Application Notes. [Link]
-
Fabre, L., et al. (2022). Ru/C-Catalyzed Hydrogenation of Aqueous Glycolic Acid from Microalgae. ChemistryOpen, 11(7).[4] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijtrd.com [ijtrd.com]
- 3. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru/C-Catalyzed Hydrogenation of Aqueous Glycolic Acid from Microalgae - Influence of pH and Biologically Relevant Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Procedure for the lactonization of D-arabinonic acid to D-arabinono-1,4-lactone
Application Notes & Protocols
Topic: Procedure for the Lactonization of D-Arabinonic Acid to D-Arabinono-1,4-Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of D-arabinono-1,4-lactone from D-arabinonic acid via an acid-catalyzed intramolecular esterification, commonly known as lactonization. D-arabinono-1,4-lactone, a five-membered ring (gamma-lactone) derivative of D-arabinonic acid, serves as a valuable chiral starting material and intermediate in the synthesis of various bioactive molecules, including vitamin C analogs like D-erythroascorbic acid.[1][2] This protocol details the underlying chemical principles, a step-by-step experimental procedure, purification methods, and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process.
Introduction and Scientific Principles
D-arabinonic acid is a sugar acid derived from the aldopentose sugar, D-arabinose.[3][4][5] Structurally, it is a linear polyhydroxy carboxylic acid.[6] Under specific conditions, typically involving heat and acid catalysis, the terminal carboxylic acid group and the hydroxyl group at the C4 position can undergo an intramolecular esterification reaction. This dehydrative cyclization results in the formation of a more stable five-membered ring structure known as D-arabinono-1,4-lactone (also referred to as D-arabinonic acid γ-lactone).[7][8][9]
The lactonization process is a reversible equilibrium.[10] The equilibrium between the open-chain acid and the cyclic lactones (both the five-membered 1,4-lactone and the six-membered 1,5-lactone) is influenced by factors such as temperature, pH, and solvent.[9][11] In general, for aldonic acids, the five-membered γ-lactone is thermodynamically more stable than the six-membered δ-lactone.[9] The protocol described herein utilizes thermal dehydration in an appropriate solvent to drive the equilibrium towards the desired D-arabinono-1,4-lactone product.
The significance of D-arabinono-1,4-lactone is notable in biochemical and synthetic contexts. It is a key substrate for the enzyme D-arabinono-1,4-lactone oxidase, which catalyzes the final step in the biosynthesis of D-erythroascorbic acid, an analog of vitamin C found in yeast and other fungi.[1][2][12] This makes it a compound of interest for research in antioxidant pathways and as a precursor for synthesizing novel compounds.
Materials and Reagents
A comprehensive list of all necessary reagents, equipment, and analytical instruments is provided below.
| Category | Item | Specifications |
| Reagents | D-Arabinonic Acid | ≥98% purity |
| Toluene | Anhydrous, ACS grade | |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | |
| Ethyl Acetate | ACS grade | |
| Hexanes | ACS grade | |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | |
| Deionized Water | High purity | |
| Glassware | Round-bottom flask | 250 mL |
| Dean-Stark apparatus | ||
| Condenser | Allihn or Liebig | |
| Separatory funnel | 250 mL | |
| Erlenmeyer flasks | Various sizes | |
| Buchner funnel and flask | ||
| Beakers | Various sizes | |
| Equipment | Heating mantle with stirrer | |
| Rotary evaporator | ||
| Magnetic stir bars | ||
| TLC plates | Silica gel 60 F₂₅₄ | |
| Filtration apparatus | ||
| Instrumentation | Melting Point Apparatus | |
| Polarimeter | ||
| NMR Spectrometer | For ¹H and ¹³C analysis | |
| HPLC System | For purity analysis[13] |
Experimental Workflow and Protocol
The overall procedure involves the azeotropic removal of water from a solution of D-arabinonic acid in the presence of an acid catalyst to promote cyclization, followed by workup, purification, and characterization.
Visual Workflow
The following diagram outlines the key stages of the synthesis process.
Sources
- 1. A Putative D-Arabinono-1,4-lactone Oxidase, MoAlo1, Is Required for Fungal Growth, Conidiogenesis, and Pathogenicity in Magnaporthe oryzae [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. D-Arabinonic acid | C5H10O6 | CID 122045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-arabinonic acid - Wikidata [wikidata.org]
- 5. Aldonic acid - Wikipedia [en.wikipedia.org]
- 6. Buy D-arabinonic acid | 13752-83-5 [smolecule.com]
- 7. D-arabinonic acid, gamma-lactone [webbook.nist.gov]
- 8. CAS 2782-09-4: D-Arabinono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. uniprot.org [uniprot.org]
- 13. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: D-Arabinonic Acid as a Stabilizer in Nanoparticle Synthesis
[1]
Executive Summary
D-Arabinonic acid (and its conjugate base, D-arabinonate) represents a highly effective, bio-compatible stabilizing agent for the synthesis of noble metal nanoparticles (Au, Ag, Pt).[1] Unlike traditional synthetic polymers (e.g., PVP) or toxic surfactants (e.g., CTAB), D-arabinonic acid offers a "green chemistry" pathway, providing robust electrostatic and steric stabilization through its polyhydroxy-carboxylate structure.[1]
This guide details the mechanistic grounding and practical protocols for utilizing D-arabinonic acid in two distinct contexts:
Mechanistic Insight: The Arabinonate Interface
The efficacy of D-arabinonic acid as a stabilizer relies on the chelation potential of its carboxylate head group and the steric bulk of its sugar backbone.
Surface Chemistry
Upon deprotonation (pH > 3.5), D-arabinonic acid becomes D-arabinonate .[1] The anionic carboxylate group (
The "Green" Oxidation Pathway
In many protocols, D-arabinonic acid is not added directly but is generated in situ. When D-Arabinose is used as a reducing agent for gold or silver salts, the aldehyde group at C-1 is oxidized to a carboxylic acid, converting the sugar into D-arabinonic acid, which immediately caps the forming nanoparticle.
Figure 1: Mechanistic pathway of in-situ D-arabinonic acid generation and nanoparticle stabilization.[1]
Experimental Protocols
Protocol A: One-Pot "Green" Synthesis (In-Situ Generation)
Best for: Biocompatible Au/Ag nanoparticles, eco-friendly workflows.[1]
Reagents:
-
Metal Salt:
(10 mM stock) or (10 mM stock).[1] -
Reducing/Stabilizing Agent: D-Arabinose (100 mM stock).[1]
-
Base: NaOH (100 mM).[1]
-
Solvent: Milli-Q Water (
).[1]
Procedure:
-
Preparation: In a 20 mL glass vial, mix 17 mL of Milli-Q water and 1 mL of Metal Salt stock (Final conc: 0.5 mM).
-
Activation: Add 0.5 mL of NaOH (adjust pH to ~10). Note: Alkaline pH is critical to activate the reducing power of the sugar.
-
Initiation: Add 1.5 mL of D-Arabinose stock under vigorous stirring (500 rpm).
-
Reaction:
-
Purification: Centrifuge at 12,000 rpm for 15 mins. Discard supernatant (removes unreacted sugar) and redisperse pellet in pH 7 buffer.
Protocol B: Decoupled Chemical Synthesis (Direct Addition)
Best for: Precise size control (<5 nm), catalytic applications.[1]
Reagents:
-
Stabilizer: Potassium D-Arabinonate (prepared by neutralizing D-arabinonic acid with KOH).[1]
-
Metal Salt:
(10 mM).[1] -
Reductant:
(Freshly prepared, ice-cold).
Procedure:
-
Complexation: Mix 10 mL of
(1 mM) with 10 mL of Potassium D-Arabinonate (5 mM). Stir for 10 mins.-
Insight: The arabinonate ions pre-organize around the
ions, controlling the nucleation rate.
-
-
Reduction: Rapidly inject 0.5 mL of ice-cold
(100 mM) while stirring vigorously. -
Observation: The solution will instantly turn orange-red.[1]
-
Maturation: Continue stirring for 30 minutes to allow the arabinonate layer to fully passivate the surface.
Characterization & Validation Standards
To ensure the protocol was successful, compare your results against these standard benchmarks.
| Parameter | Technique | Expected Result (AuNPs) | Expected Result (AgNPs) | Interpretation |
| SPR Peak | UV-Vis Spectroscopy | 518–525 nm | 400–420 nm | Sharp peak indicates monodispersity.[1] Broadening implies aggregation.[1] |
| Zeta Potential | ELS (Zetasizer) | -25 mV to -40 mV | -20 mV to -35 mV | Negative charge confirms carboxylate capping.[1] Magnitude >20mV indicates stability.[1] |
| Hydrodynamic Size | DLS | 15–30 nm | 20–50 nm | Slightly larger than TEM size due to the hydration shell of the sugar acid. |
| Core Size | TEM | 10–15 nm | 15–30 nm | Direct visualization of the metallic core. |
Self-Validation Check: The "Salt Test"
To verify steric stabilization effectiveness:
Expert Tips & Troubleshooting
-
Chirality Matters: D-Arabinonic acid is chiral.[1] If using these nanoparticles for biological targeting, the D-isomer may interact differently with cell receptors compared to the L-isomer.
-
pH Sensitivity: The stability of these particles is pH-dependent. Below pH 4, the carboxylate groups protonate (
), losing their charge and causing rapid aggregation.[1] Always store at pH > 6. -
Purification: Do not over-centrifuge. Sugar-stabilized particles are "soft" and can fuse if pelleted too hard.[1] Use filtration (Amicon Ultra filters) if possible.[1]
References
-
Franz, S., et al. (2021).[1][2] "Catalytic activity of gold nanoparticles deposited on N-doped carbon-based supports in oxidation of glucose and arabinose mixtures." Research on Chemical Intermediates, 47, 2573–2587.[1][2] Link
- Context: Establishes the selective oxidation of arabinose to arabinonic acid on gold surfaces.
-
Lee, H. J., et al. (2014).[1][3] "Synthesis of gold nanoparticles with glycosides: synthetic trends based on the structures of glycones and aglycones." Carbohydrate Research, 388, 1-8.[1] Link
- Context: Mechanistic study confirming C-6 oxidation of sugars to carboxylic acids during NP synthesis.
-
Singh, P., et al. (2020).[1] "Biologically rapid synthesis of silver nanoparticles by Sphingobium sp.[1][4] MAH-11T and their antibacterial activity."[4] Artificial Cells, Nanomedicine, and Biotechnology, 48(1), 926-936.[1] Link[1]
- Context: Demonstrates the use of sugar-utilizing bacteria and sugar deriv
-
Kansom, T., et al. (2019).[1][5] "Fabrication and characterization of andrographolide analogue nanosuspensions stabilized by amphiphilic chitosan derivatives." Journal of Drug Delivery Science and Technology, 54, 101287.[1][5] Link[1][5]
- Context: Provides comparative data on sugar-derivative stabilization mechanisms (steric vs electrost
Sources
- 1. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of gold nanoparticles with glycosides: synthetic trends based on the structures of glycones and aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Solvent Extraction Strategies for D-Arabinonic Acid Recovery
Executive Summary & Rationale
D-Arabinonic acid (C₅H₁₀O₆) is a high-value sugar acid widely utilized as a chiral building block in the synthesis of pharmaceuticals (e.g., herbicides, vitamin derivatives). Produced primarily via the oxidative fermentation of D-glucose or D-xylose, its recovery from fermentation broth presents a significant engineering challenge due to its high hydrophilicity and low volatility.
Traditional physical extraction fails because D-arabinonic acid partitions poorly into organic solvents. This guide details the Reactive Extraction approach, utilizing high-molecular-weight amines (e.g., Alamine 336) to form reversible hydrophobic complexes. This method offers high selectivity, lower energy consumption compared to evaporation, and scalability for industrial applications.
Theoretical Framework: Reactive Extraction Mechanism
The core principle relies on the acid-base interaction between the carboxylic group of D-arabinonic acid and a tertiary amine dissolved in a water-immiscible organic diluent.
The Chemistry
The extraction occurs at the interface where the acid (
-
pH Dependency: Extraction must occur at a pH below the pKa of D-arabinonic acid (approx. 3.5–3.7).[1] Above the pKa, the acid exists as a dissociated arabinonate ion, which does not extract effectively into the organic phase without a quaternary ammonium carrier.
-
Stoichiometry: Depending on the diluent polarity and acid concentration, the complex may form 1:1, 1:2, or 2:1 (acid:amine) adducts.
Mechanism Visualization
Solvent System Selection Guide
Success depends on the "Solvent Cocktail"—the specific combination of extractant, diluent, and modifier.
| Component | Recommended Choice | Function & Rationale |
| Extractant | Alamine 336 (Tri-octyl/decyl amine) | Acts as the proton acceptor. Tertiary amines are preferred over quaternary amines for easier back-extraction (stripping). |
| Diluent (Active) | 1-Octanol or MIBK | "Active" polar diluents stabilize the polar acid-amine complex via hydrogen bonding, significantly increasing the Distribution Coefficient ( |
| Diluent (Inert) | n-Dodecane or Kerosene | Non-polar backbone. Requires a modifier to prevent third-phase formation. |
| Modifier | Tributyl Phosphate (TBP) or Isodecanol | Added (5-10% v/v) to inert diluents to increase polarity and prevent the complex from precipitating (Third Phase Formation). |
Recommendation: For initial screening, use 30% (v/v) Alamine 336 in 1-Octanol . This system typically yields high
Experimental Protocols
Protocol A: Equilibrium Screening (Small Scale)
Objective: Determine the Distribution Coefficient (
Materials:
-
D-Arabinonic acid stock solution (e.g., 10 g/L, pH adjusted to 2.5 with HCl).
-
Organic Phase: 30% Alamine 336 in 1-Octanol.
-
Orbital Shaker, Separatory Funnels, HPLC or Titration setup.
Step-by-Step:
-
Preparation: In a 50 mL flask, combine 10 mL of aqueous acid solution and 10 mL of the organic phase (Phase Ratio 1:1).
-
Equilibration: Shake vigorously at 150 RPM for 4 hours at 25°C. (Note: Kinetics for viscous sugar acids can be slow; ensure equilibrium is reached).
-
Separation: Transfer to a separatory funnel. Allow phases to settle for at least 1 hour. Centrifuge if an emulsion forms (3000 rpm, 10 min).
-
Sampling: Carefully withdraw the aqueous phase (raffinate).
-
Analysis: Measure the D-arabinonic acid concentration in the raffinate (
) using HPLC (Aminex HPX-87H column) or NaOH titration. -
Calculation:
Protocol B: Temperature-Swing Back-Extraction (Stripping)
Objective: Recover the acid from the organic phase and regenerate the solvent.
Rationale: The acid-amine reaction is exothermic. Increasing temperature weakens the complex, releasing the acid back into the aqueous phase.
Step-by-Step:
-
Loading: Take the "Loaded Organic Phase" from Protocol A.
-
Contact: Mix with pure deionized water (Ratio 1:1 or 1:2 Organic:Aqueous) in a jacketed vessel.
-
Heating: Raise temperature to 60°C – 80°C .
-
Agitation: Stir for 2 hours.
-
Separation: Allow phase separation while maintaining temperature (use a heated funnel if possible).
-
Recovery: Collect the aqueous phase. Cool to 4°C to induce crystallization of D-arabinonic acid (or concentrate via rotary evaporation).
Process Workflow Diagram
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Third Phase Formation | Non-polar diluent (e.g., kerosene) cannot solvate the polar complex. | Add a modifier (10% TBP or Isodecanol) or switch to a polar diluent (Octanol). |
| Low Extraction Efficiency | pH is too high (Acid is dissociated). | Adjust feed pH to < 3.0 (Acid pKa is ~3.6). |
| Emulsification | Presence of proteins or cell debris in broth. | Improve pre-treatment: Use Ultrafiltration (10 kDa cutoff) before extraction. |
| Amine Toxicity | Residual amine in aqueous product. | Perform a "washing" step on the final aqueous product using pure diluent (e.g., hexane) to remove trace amines. |
References
-
Wasewar, K. L., et al. (2004).[1] "Fermentation of glucose to lactic acid coupled with reactive extraction: a review." Industrial & Engineering Chemistry Research, 43(19), 5969–5982.[1]
-
Tamada, J. A., & King, C. J. (1990).[1] "Extraction of carboxylic acids with amine extractants. 1. Equilibria and law of mass action modeling." Industrial & Engineering Chemistry Research, 29(7), 1319–1326.[1]
- Jang, Y. H., et al. (2022). "Recovery of Organic Acids from Fermentation Broths." Separation and Purification Technology. (General reference for amine-based acid recovery).
-
Datta, D., et al. (2015).[1] "Status of the reactive extraction as a method of separation." Journal of Chemistry.
-
Inci, I. (2002). "Extraction of glycolic, malic, and citric acids by Alamine 336."[2] Journal of Chemical & Engineering Data. (Provides comparative data for hydroxycarboxylic acids).
Sources
Troubleshooting & Optimization
Technical Support Center: D-Arabinonic Acid Crystallization Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Recovery Rates & Oiling Out
Introduction
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
If you are experiencing low recovery rates (<60%) or "oiling out" during D-arabinonic acid crystallization, you are likely fighting a thermodynamic battle against two specific adversaries: phase equilibrium (acid vs. lactone) and solubility differentials (water vs. antisolvent).
D-arabinonic acid is notorious for its tendency to exist in equilibrium with D-arabinono-1,4-lactone. While the acid form is hygroscopic and difficult to crystallize, the lactone is highly soluble in water and organic solvents, often leading to yield loss in the mother liquor. The most robust recovery strategy—and the one we will focus on—is isolating the Potassium D-Arabinonate salt, which offers a stable crystal lattice and favorable antisolvent insolubility.
Module 1: Diagnostic & Troubleshooting Guides
Issue 1: "My solution remains clear even after adding ethanol/methanol (Low Yield)."
Diagnosis: You are likely attempting to crystallize the Lactone or Free Acid , not the Salt. Root Cause: D-arabinonic acid spontaneously dehydrates to D-arabinono-1,4-lactone in acidic aqueous solutions (pH < 3.5). The lactone has significantly higher solubility in ethanol/water mixtures than the potassium salt.
Corrective Action:
-
Check pH: Measure the pH of your concentrate. If it is < 5.0, you are shifting equilibrium toward the lactone.
-
Neutralization: Titrate with 5M KOH to pH 7.0–7.5 . This converts the free acid and hydrolyzes the lactone into Potassium D-Arabinonate .
-
Re-attempt Crystallization: The potassium salt has a steep solubility drop-off in ethanol.
Issue 2: "The product separates as a sticky oil or gum instead of crystals."
Diagnosis: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Root Cause:
-
Rapid Antisolvent Addition: Adding ethanol too quickly creates local zones of extreme supersaturation where the metastable limit is breached, forcing the solute to crash out as an amorphous oil.
-
Impurity Interference: Residual sugars (glucose, arabinose) or proteins from fermentation broths act as "structure breakers," preventing lattice formation.
Corrective Action:
-
Temperature Control: Maintain the solution at 40–50°C during the initial antisolvent addition. Oiling out is often favored at lower temperatures.
-
The "Cloud Point" Technique: Add antisolvent dropwise only until the first permanent turbidity (cloud point) appears. Stop immediately.
-
Seed: Add 0.5% w/w pure Potassium D-Arabinonate seed crystals.
-
Cooling Ramp: Cool slowly (5°C/hour) to room temperature after crystal growth is visible.
Issue 3: "My crystals are yellow/brown and purity is low."
Diagnosis: Inclusion of mother liquor impurities (fermentation byproducts). Root Cause: Agglomeration. If crystals grow too fast, they trap impure mother liquor inside the crystal clusters.
Corrective Action:
-
Wash Protocol: Do not wash with pure ethanol. Use a cold 80:20 EtOH:Water mixture. Pure ethanol can cause surface precipitation of impurities, while water dissolves your yield.
-
Recrystallization: Dissolve the crude cake in a minimum volume of water (1:1 w/w) at 60°C, then repeat the antisolvent process.
Module 2: The "Gold Standard" Protocol
This protocol targets Potassium D-Arabinonate (CAS 15770-22-6), as it provides the highest recovery reliability compared to the free acid.
Reagents:
-
Crude D-Arabinonic Acid solution (e.g., fermentation broth or oxidation supernatant).
-
Potassium Hydroxide (KOH) 50% w/v solution.
-
Ethanol (Absolute) or Methanol (Industrial Grade).
Workflow:
| Step | Operation | Critical Parameter | Mechanism |
| 1 | Concentration | Evaporate to 40–50% dissolved solids (approx. 1.25 g/mL density). | Reduces solvent volume to approach saturation. |
| 2 | Neutralization | Titrate with KOH to pH 7.2 ± 0.2 . | Shifts equilibrium: Lactone |
| 3 | Heating | Heat solution to 50°C . | Increases solubility to prevent premature crashing. |
| 4 | Seeding | Add 0.1% w/w seed crystals. | Bypasses the high energy barrier for nucleation. |
| 5 | Antisolvent | Add Ethanol dropwise. Ratio: 2:1 (EtOH:Syrup) . | Reduces dielectric constant, forcing salt precipitation. |
| 6 | Crystallization | Hold at 50°C for 1 hour, then ramp to 4°C over 6 hours. | Controlled growth minimizes inclusion of impurities. |
| 7 | Filtration | Vacuum filter. Wash with cold 80% EtOH. | Removes mother liquor. |
Module 3: Visualizing the Logic
Diagram 1: The Acid-Lactone Equilibrium Trap
This diagram illustrates why pH control is the single most critical factor in recovery.
Caption: The "Loss Zone" occurs at low pH where the highly soluble lactone dominates. Recovery requires shifting right toward the Salt form.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for the two most common failure modes in arabinonic acid recovery.
References
-
Omicron Biochemicals. (2021).[1] D-Arabinonic acid, potassium salt structure and properties.[2] Omicron Biochemicals Inc.[1]
-
National Institutes of Health (NIH). (2025). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. PubMed Central.
-
Royal Society of Chemistry. (2022). Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying. Green Chemistry.
-
Google Patents. (2001). Separation and purification of carboxylic acids from fermentation broths (WO2001004337A1).
-
US EPA. (2023). D-Arabinonic acid, potassium salt (1:[2]1) Substance Details.[1][2][3][4][5][6][7][8][9][10] CompTox Chemicals Dashboard.[2]
Sources
- 1. omicronbio.com [omicronbio.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. scribd.com [scribd.com]
- 4. jps.usm.my [jps.usm.my]
- 5. D-Arabinonate | C5H9O6- | CID 5459898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound D-Arabinono-1,4-lactone (FDB006401) - FooDB [foodb.ca]
- 7. lookchem.com [lookchem.com]
- 8. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Enhancing Oxygen Transfer for Aerobic Sugar Acid Production
Welcome to the technical support center for optimizing aerobic sugar acid production. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of microbial fermentation where oxygen availability is the rate-limiting step. The aerobic production of sugar acids, such as gluconic or glucaric acid, by organisms like Aspergillus niger or Gluconobacter oxydans, is an oxygen-intensive process.[1][2][3] Insufficient oxygen transfer can lead to reduced yields, the formation of unwanted byproducts, and failed batches.[4][5]
This document provides troubleshooting guides and answers to frequently asked questions to help you diagnose and resolve common issues related to oxygen transfer in your bioreactor systems.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Critically Low Dissolved Oxygen (DO) Despite Maximum Agitation and Aeration
Q: My Dissolved Oxygen (DO) level is dropping to near zero, even though my agitation and aeration rates are at their maximum settings. What is causing this, and how can I fix it?
A: This is a classic sign that the Oxygen Uptake Rate (OUR) of your culture has surpassed the maximum Oxygen Transfer Rate (OTR) your system can provide under current conditions.[6] Essentially, your cells are consuming oxygen faster than you can supply it. Several factors, often interconnected, can cause this.
Underlying Causes & Solutions:
-
High Biomass Concentration: As your cell culture grows, the oxygen demand increases proportionally. In high-density cultures, this demand can be exceptionally high.[4]
-
Increased Broth Viscosity: Filamentous fungi, like Aspergillus niger, can significantly increase the viscosity of the fermentation broth.[7] This increased viscosity impedes the movement of gas bubbles, promotes bubble coalescence (forming larger, less efficient bubbles), and ultimately reduces the volumetric oxygen transfer coefficient (kLa), hindering oxygen transfer.[8]
-
Foam Formation & Antifoam Effects: High agitation and aeration can cause excessive foaming. While necessary, chemical antifoaming agents can reduce the surface tension of the broth, which can negatively impact the kLa by affecting bubble mobility and coalescence.[7][9]
-
Oxygen Sensor Malfunction: Before making significant process changes, always verify your DO probe is functioning correctly. Biofouling on the sensor membrane or calibration drift can give erroneously low readings.
Troubleshooting Workflow:
-
Step 1: Verify Your DO Probe. Pause the process if possible and perform a two-point recalibration (0% with nitrogen sparging, 100% with air saturation).[10] If recalibration is not possible, check the probe's responsiveness to small changes in agitation.
-
Step 2: Implement a DO Cascade Control Strategy. If your bioreactor controller allows, set up a cascade control loop to maintain a DO setpoint (e.g., >20% for G. oxydans).[1][11] This automates the response to increased oxygen demand. A typical cascade is:
-
Increase Agitation Speed.
-
Increase Airflow Rate.
-
Supplement Inlet Gas with Pure Oxygen (O₂ Enrichment).
-
Increase Bioreactor Headspace Pressure.[11]
-
-
Step 3: Consider Oxygen Enrichment. Supplementing the incoming air with pure oxygen is a powerful way to increase the oxygen concentration gradient (the driving force for transfer), significantly boosting the OTR without the negative effects of excessive agitation.[4][6]
-
Step 4: Review Medium Composition. Some medium components can increase viscosity or foaming tendency.[12] Evaluate if changes can be made in subsequent runs without affecting microbial performance.
dot graph TD subgraph "Troubleshooting Low DO" A[DO Reading is Critically Low] --> B{Is the DO Probe Calibrated and Responsive?}; B -- Yes --> C{Is Culture in High-Growth Phase?}; B -- No --> D[Recalibrate or Replace DO Probe]; C -- Yes --> E{Is Broth Viscosity High or Foaming Excessive?}; C -- No --> F[Review Inoculum Quality & Media Composition for Unexpectedly High OUR]; E -- Yes --> G[Implement DO Cascade Control]; G --> H[1. Increase Agitation]; H --> I[2. Increase Airflow]; I --> J[3. Begin O₂ Enrichment]; J --> K[4. Increase Headspace Pressure]; K --> L{DO Stabilized?}; L -- Yes --> M[Continue Fermentation & Log Parameters]; L -- No --> N[Process is OTR-Limited. Consider Reducing Cell Density or Re-evaluating Bioreactor Capability.]; end
end A troubleshooting workflow for low DO readings.
Issue 2: Inconsistent Performance When Scaling Up
Q: My sugar acid production process was highly efficient in my 2L benchtop bioreactor, but I'm facing oxygen limitation and lower productivity after scaling up to a 30L pilot-scale vessel. Why is this happening?
A: This is a common and significant challenge in bioprocess development.[13][14] Simply maintaining the same operating parameters (e.g., agitation speed in rpm, aeration rate in vvm) across different scales does not guarantee equivalent performance because the vessel geometry and fluid dynamics change.[][16]
Underlying Causes & Solutions:
-
Geometric Dissimilarity: Larger bioreactors have different surface area-to-volume ratios, and impeller-to-tank diameter ratios. This affects mixing patterns, bubble dispersion, and overall oxygen transfer efficiency.[17][18]
-
Flawed Scale-Up Strategy: Scaling based on a single parameter is often insufficient. Common strategies include maintaining:
-
Constant Power per Unit Volume (P/V): Aims to maintain similar levels of mixing intensity and turbulence.
-
Constant Impeller Tip Speed: Aims to maintain similar levels of shear stress, which is important for sensitive cells.[19]
-
Constant kLa: This is often the most critical parameter for aerobic processes, as it directly relates to the bioreactor's oxygen transfer capability.[16][17]
-
Troubleshooting Workflow:
-
Step 1: Characterize kLa at Both Scales. Before performing the actual cell culture, you must determine the kLa of both the small- and large-scale bioreactors across a range of agitation and aeration settings (see Protocol 1).[20] This provides an operational map of each vessel's capabilities.
-
Step 2: Choose a Scale-Up Criterion. For oxygen-demanding fermentations like sugar acid production, scaling up based on maintaining a constant kLa is the most robust strategy.[21]
-
Step 3: Match Operating Conditions. Using your kLa characterization data, identify the agitation and aeration settings on the 30L reactor that achieve the same kLa value that was successful in the 2L reactor. These will be your new target operating parameters.
-
Step 4: Anticipate Other Changes. Be aware that even with constant kLa, other parameters like mixing time and shear stress will differ between scales.[18][19] If your organism is sensitive to shear, you may need a multi-parameter approach, balancing kLa with impeller tip speed.
Frequently Asked Questions (FAQs)
Q: What is kLa, and why is it the most critical parameter for my aerobic fermentation?
A: The term kLa is the volumetric oxygen transfer coefficient , and it represents how efficiently oxygen is transferred from the gas phase (bubbles) into the liquid phase (your culture medium).[10][17] It is defined by the equation for Oxygen Transfer Rate (OTR):
OTR = kLa * (C* - C)
Where:
-
kLa (h⁻¹) is the volumetric oxygen transfer coefficient.
-
C* is the saturation concentration of oxygen in the liquid (the maximum amount that can be dissolved).
-
C is the actual dissolved oxygen concentration in the liquid.
The kLa itself is a composite of two factors: kL (the mass transfer coefficient, describing oxygen diffusion) and 'a' (the gas-liquid interfacial area per unit volume).[6][21] It is crucial because it defines the maximum oxygen supply capacity of your bioreactor system under specific operating conditions.[20] A higher kLa means more efficient oxygen transfer, which is essential to meet the high oxygen demand of sugar acid production.[17]
Q: What are the primary factors that I can manipulate to increase my kLa?
A: You can influence kLa through several operational parameters. Understanding these levers is key to process optimization.
dot graph G { layout=circo; node [style=filled, shape=ellipse, fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];
} Key factors influencing the kLa value.
| Factor | Mechanism of Action on kLa | Practical Considerations |
| Agitation Speed | Increases the dispersion of gas bubbles, reduces bubble size, thereby increasing the interfacial area ('a').[21] | Can cause high shear stress, potentially damaging cells.[4] Power consumption increases significantly. |
| Aeration Rate | Increases the total number of bubbles in the liquid (gas holdup), which increases the interfacial area ('a').[9] | Can lead to excessive foaming. High flow rates can cause bubble coalescence, reducing efficiency. |
| Gas Composition | Using oxygen-enriched air or pure O₂ increases the driving force (C-C) for transfer, boosting OTR, but does not directly change kLa.[6] | Highly effective but requires careful control to avoid oxygen toxicity and added cost.[4] |
| Bioreactor Pressure | Increasing headspace pressure increases the saturation concentration of oxygen (C), enhancing the driving force.[6][11] | Requires a pressure-rated vessel and careful safety considerations. |
| Medium Properties | High viscosity reduces kLa. Surfactants and antifoaming agents can either increase or decrease kLa depending on their properties and concentration.[7][9] | Broth rheology can change dramatically during fermentation, especially with filamentous fungi.[7] |
| Sparger/Impeller | Sparger design (e.g., pore size) affects the initial bubble size. Impeller design (e.g., Rushton turbine vs. pitched-blade) affects gas dispersion and mixing efficiency.[12][17] | The combination of sparger and impeller is critical for efficient gas dispersion. |
Experimental Protocols
Protocol 1: Determination of kLa by the Dynamic Gassing-Out Method
This method allows for the determination of kLa under actual process conditions, with or without cells present.
Materials:
-
Calibrated Dissolved Oxygen (DO) probe and meter.
-
Bioreactor with temperature, agitation, and aeration controls.
-
Nitrogen gas supply.
-
Air or process gas supply.
Procedure:
-
Set Conditions: Set the bioreactor to the desired experimental conditions (temperature, agitation speed, aeration rate, and medium volume).
-
Deoxygenation: Stop the air supply and switch to sparging with nitrogen gas at the same volumetric flow rate. Monitor the DO concentration until it drops to a stable minimum, ideally below 5% saturation.[20][22]
-
Re-oxygenation: Simultaneously stop the nitrogen supply and start the air (or process gas) supply at the target aeration rate.
-
Data Logging: Record the DO concentration over time as it increases from the minimum value back to saturation. Log data points every few seconds for an accurate curve.
-
Calculation: The kLa is determined from the slope of the line when plotting ln(C* - C) versus time (t). The governing equation is: dC/dt = kLa (C* - C) Integrating this gives: ln(C* - C) = -kLa * t + ln(C* - C₀)
Plotting ln(C* - C) on the y-axis against t on the x-axis will yield a straight line with a slope of -kLa.[20]
-
C* : The maximum, stable DO concentration at saturation (%).
-
C : The DO concentration at time t (%).
-
C₀ : The DO concentration at the start of re-oxygenation (t=0).
-
| Method | Principle | Advantages | Disadvantages |
| Dynamic Gassing-Out | Measures the rate of re-oxygenation after deoxygenation with N₂.[22] | Can be performed in the presence of respiring cells. Reflects real process conditions. | Requires rapid sensor response. Assumes uniform mixing. |
| Static Gassing-Out | Similar to the dynamic method but performed in a cell-free medium.[6][20] | Simpler to execute. Good for initial bioreactor characterization. | Does not account for the effect of cells or changing broth rheology.[20] |
| Sulfite Oxidation | A chemical method where the rate of sodium sulfite oxidation is measured. | Does not require a DO probe. | The chemical system has different properties than a fermentation broth. Not performed in-situ. |
| Pressure Method | A step change in total reactor pressure alters the oxygen concentration in all bubbles simultaneously.[23] | Good for large-scale reactors as it suppresses the influence of non-ideal gas mixing. | Requires a pressure-independent DO probe and pressure control.[23] |
References
- Understanding Dissolved Oxygen (DO)
- kLA in Bioreactors. Bioreactors.net.
- Linek, V., Vacek, V., & Benes, P. (n.d.). Dynamic pressure method for kla measurement in large-scale bioreactors. PubMed.
- DO and pH Control Strategies for High-Density Fermentations. (2025).
- GETTING A GRIP ON OXYGEN TRANSFER IN BIOREACTORS: AUTOMATED kLa DETERMINATION USING THE SOFTWARE LUCULLUS®. (2024). Securecell.
- Measuring the kLa (Oxygen Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors. Eppendorf Ireland.
- Measures to control dissolved oxygen during ferment
- Dissolved Oxygen Function And Control Of Ferment
- Determining kLa and oxygen transfer r
- What the kLa tells you about the oxygen transfer in your bioreactor. (2021). INFORS HT.
- Bioreactor Scale-Up and Oxygen Transfer Rate in Microbial Processes: An Overview.
- Factors Affecting the Oxygen Transfer (With Diagram). (2015). Biology Discussion.
- Determination of Volumetric Oxygen Transfer Coefficient to Evaluate the Maximum Performance of Lab Fermenters. (2020). AIDIC.
- Scale-Up Solutions for Fermented Drug APIs. BOC Sciences.
- Cui, F., Li, Y., & Li, W. (2022).
- 7 factors that affect oxygen transfer to cells in bioreactors. (2024). Cytiva.
- What the kLa tells you about the oxygen transfer in your bioreactor. (2021). INFORS HT.
- The Role Of Dissolved Oxygen Probes In Bioreactors. (2025).
- Measuring kLa for Better Bioreactor Performance. (2012).
- Large-Scale Fermentation: Challenges and Solutions with GPC Bio. (2023). G-M-I, Inc..
- New correlation of volumetric oxygen mass transfer coefficient for scale-up in aerobic fermentation of recombin
- Oxygen transfer in ferment
- Ramachandran, S., et al. (2006). Gluconic Acid: Properties, Applications and Microbial Production. Food Technology and Biotechnology.
- Bioreactor Design and Scale-Up Strategies in Modern Fermentation Technology: Challenges and Opportunities. (2025). Walsh Medical Media.
- RHEOLOGY OF FERMENTATION BROTHS. 2. (2023). Revue Roumaine de Chimie.
- Confidently scaling-up microbial fermentation: Overcoming common challenges. (2025). INFORS HT.
- Enhancement of oxygen transfer rates in fermentation using oxygen-vectors. (1989). PubMed.
- Sustainable production of high-value gluconic acid and glucaric acid through oxidation of biomass-derived glucose: A critical review.
- Osagie, A., et al. (2018). Effect of media rheology and bioreactor hydrodynamics on filamentous fungi fermentation of lignocellulosic and starch-based substrates under pseudoplastic flow conditions. PubMed.
- optimizing aeration and agitation in L-xylonic acid bioreactors. (2025). Benchchem.
- The Measurement, Application, and Effect of Oxygen in Microbial Fermentations: Focusing on Methane and Carboxyl
- Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Applic
- Pt catalysts for efficient aerobic oxidation of glucose to glucaric acid in w
- Oxygen Transfer in Aerobic Ferment
- Scale Up and Scale Down of Fermentation Processes.
- Pt Catalysts for Efficient Aerobic Oxidation of Glucose to Glucaric Acid in Water. (2025).
- Modeling and control of dissolved oxygen concentration in the fermentation of Glucose to Gluconic Acid. (2013).
- Optimization Problems of Fermentor Aeration-Agit
- Optimization of Aeration and Agitation Rate for Lipid and Gamma Linolenic Acid Production by Cunninghamella bainieri 2A1 in Submerged Fermentation Using Response Surface Methodology. PMC.
- Glucaric Acid Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separ
- Best Practices - Oxygenation. (2024).
- Effects of dissolved oxygen on ferment
- Managing Dissolved Oxygen Levels. (2018). Brewing Industry Guide.
- How can maintain the DO value while reducing the oxygen supply in the bioreactor?
- Characterization of an innovative agitation and aeration system for the optimization of industrial bioprocesses. Universidad Pablo de Olavide, de Sevilla.
- Gluconic Acid: Properties, Applic
- Optimization of Agitation and Aeration Rate for Very High Gravity Ethanol Fermentation from Sweet Sorghum Juice by Saccharomyces cerevisiae Using an Orthogonal Array Design. (2012). MDPI.
- Gluconic Acid: Properties, Applications and Microbial Production. (2006). Semantic Scholar.
Sources
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftb.com.hr [ftb.com.hr]
- 3. ftb.com.hr [ftb.com.hr]
- 4. DO and pH Control Strategies for High-Density Fermentations [synapse.patsnap.com]
- 5. knikbio.com [knikbio.com]
- 6. What the kLa tells you about the oxygen transfer in your bioreactor | INFORS HT [infors-ht.com]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Effect of media rheology and bioreactor hydrodynamics on filamentous fungi fermentation of lignocellulosic and starch-based substrates under pseudoplastic flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Measuring the kLa (Oxygen Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors - Eppendorf Ireland [eppendorf.com]
- 11. amergingtech.com [amergingtech.com]
- 12. aidic.it [aidic.it]
- 13. gmi-inc.com [gmi-inc.com]
- 14. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
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- 17. kLA in Bioreactors - Bioreactors.net [bioreactors.net]
- 18. researchgate.net [researchgate.net]
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- 20. securecell.ch [securecell.ch]
- 21. What the kLa tells you about the oxygen transfer in your bioreactor | INFORS HT [infors-ht.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Dynamic pressure method for kla measurement in large-scale bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent lactone hydrolysis during D-arabinonic acid storage
Technical Support Center: D-Arabinono-1,4-Lactone Stability Guide
-
Topic: and handling.
-
Audience: Researchers, Formulation Scientists, and QC Analysts.
-
Format: Interactive Q&A with Troubleshooting Modules.
Introduction: The Stability Paradox
D-Arabinono-1,4-lactone (CAS 2782-09-4) exists in a delicate thermodynamic equilibrium with its open-chain form, D-arabinonic acid (CAS 488-30-2). This equilibrium is driven primarily by pH and water activity .
As a cyclic ester, the lactone is susceptible to hydrolysis. In the presence of water and base, the ring opens rapidly and irreversibly to form the arabinonate salt. Conversely, acidic conditions favor ring closure (lactonization). This guide provides evidence-based protocols to manipulate this equilibrium and ensure sample integrity.
Module 1: Solid State Storage & Handling
Q1: My lactone powder is clumping. Has it hydrolyzed? Diagnosis: Clumping indicates moisture absorption (hygroscopicity). While physical clumping doesn't guarantee chemical hydrolysis, it provides the necessary medium (water) for the ring-opening reaction to occur on the crystal surface. Corrective Action:
-
Verify: Perform an IR or NMR check. A hydrolyzed sample will show a strong carboxylate peak (approx. 1600-1650 cm⁻¹) replacing the carbonyl ester peak (approx. 1770-1780 cm⁻¹).
-
Prevention: Store the solid at -20°C in a tightly sealed container with a silica gel desiccant. Warm the vial to room temperature before opening to prevent condensation.
Q2: Can I store the solid at room temperature? Recommendation: Short-term storage (days) is acceptable if the humidity is strictly controlled (<30% RH). For long-term stability (>1 month), -20°C is mandatory . The rate of spontaneous hydrolysis in the solid state is negligible in the absence of water, but thermal energy can accelerate degradation if trace moisture is present.
Module 2: Solution Chemistry & pH Control
Q3: I need to prepare an aqueous stock solution. What is the optimal pH? Technical Insight: The hydrolysis rate of sugar lactones is base-catalyzed.
-
pH > 7.0: Rapid, irreversible hydrolysis to D-arabinonate.
-
pH 3.0 – 4.5: The "Goldilocks Zone." Hydrolysis is minimized, and the lactone/acid ratio is most stable.
-
pH < 1.0: Strong acid can catalyze both hydrolysis and other degradation pathways (e.g., dehydration).
Protocol: Stable Stock Preparation
-
Dissolve D-arabinono-1,4-lactone in Milli-Q water .
-
Immediately adjust pH to 3.5 – 4.0 using dilute HCl or Formic Acid.
-
Avoid nucleophilic buffers (e.g., Tris, Imidazole) which can attack the carbonyl carbon. Use Citrate or Acetate buffers if buffering is strictly required.
Q4: Can I use DMSO or Ethanol instead of water? Answer: Yes, and this is preferred for stability.
-
DMSO/DMF: The lactone is stable indefinitely in anhydrous aprotic solvents.
-
Ethanol/Methanol: Stable, provided the solvent is anhydrous. Note: In the presence of acid catalysts, transesterification (forming ethyl arabinonate) is a theoretical risk over long periods, but much slower than hydrolysis.
Module 3: Lyophilization (Freeze-Drying)
Q5: I lyophilized my sample, but it came out as a sticky gum, not a powder. Why? Root Cause: You likely lyophilized a solution where the equilibrium had shifted to the open-chain acid form. D-Arabinonic acid is difficult to crystallize and often forms syrups/gums, whereas the lactone crystallizes well. Troubleshooting Protocol:
-
Pre-Lyophilization Acidification: Before freezing, adjust the feed solution pH to 2.0 – 3.0 with a volatile acid (e.g., Acetic Acid or TFA). This drives the equilibrium toward the lactone ring (Le Chatelier’s principle).
-
Cycle Parameters:
-
Freezing: -45°C (Ensure complete solidification).
-
Primary Drying: Shelf temp -20°C, Vacuum < 100 mTorr.
-
Secondary Drying: Ramp to 20°C slowly to remove bound water which catalyzes solid-state hydrolysis.
-
Module 4: Analytical Monitoring (QC)
Q6: How do I distinguish the lactone from the acid using HPLC? Methodology: Standard C18 methods often fail if the mobile phase pH is neutral, as the lactone will hydrolyze on the column. Optimized HPLC Conditions:
-
Column: C18 or Aminex HPX-87H (Ion Exclusion).
-
Mobile Phase: 0.1% Phosphoric Acid or 5mM Sulfuric Acid (pH ~2.5).
-
Why? The acidic mobile phase suppresses the ionization of the carboxylic acid (keeping it protonated) and prevents on-column hydrolysis of the lactone.
-
-
Detection: UV at 210 nm (Carboxyl group) or Refractive Index (RI).
Data Summary: Stability Profile
| Parameter | Lactone Favored (Stable) | Acid/Salt Favored (Unstable) |
| pH | 2.0 – 4.5 | > 6.0 |
| Temperature | < 4°C | > 25°C |
| Solvent | DMSO, Acidified Water | Neutral/Basic Water, Tris Buffer |
| Form | Crystalline Solid | Hygroscopic Gum/Syrup |
Visualizing the Mechanism
The following diagram illustrates the pH-dependent equilibrium and the pathways to degradation.
Caption: Kinetic pathway showing the reversible hydrolysis of the lactone to acid, and the irreversible trap formed by base-catalyzed deprotonation.
Troubleshooting Flowchart
Use this decision tree to determine the optimal handling for your specific application.
Caption: Decision matrix for storage, analysis, and experimental use of D-arabinono-1,4-lactone.
References
-
Sigma-Aldrich. Product Specification: D-Arabino-1,4-lactone (CAS 2782-09-4). Retrieved from
-
PubChem. Compound Summary: D-Arabinono-1,4-lactone. National Library of Medicine. Retrieved from
-
Heriot-Watt University. Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchPortal. Retrieved from
-
MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids. Molecules 2022. Retrieved from
-
Shimadzu. Analysis of Organic Acids by HPLC (Technical Report). Retrieved from
Effect of temperature fluctuations on D-arabinonic acid stability
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with D-arabinonic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to the stability of D-arabinonic acid, particularly concerning the effects of temperature fluctuations.
Introduction: The Chemical Nature of D-Arabinonic Acid and Its Stability
D-arabinonic acid is a sugar acid derived from the oxidation of D-arabinose.[1][2] Like other aldonic acids, its stability is influenced by environmental factors such as temperature, pH, and the presence of moisture.[3] A key characteristic of D-arabinonic acid in aqueous solutions is its equilibrium with its corresponding lactones (intramolecular esters), primarily D-arabinono-1,4-lactone (a five-membered ring) and to a lesser extent, D-arabinono-1,5-lactone (a six-membered ring).[4] This equilibrium is dynamic and sensitive to temperature changes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with D-arabinonic acid?
The primary stability concerns for D-arabinonic acid are:
-
Lactonization: In solution, D-arabinonic acid exists in equilibrium with its lactone forms.[4] Temperature fluctuations can shift this equilibrium, which may impact the quantification and reactivity of the free acid form. The five-membered 1,4-lactone is generally more stable than the six-membered 1,5-lactone.[4]
-
Hydrolysis of Lactones: The lactone forms can undergo hydrolysis back to the open-chain carboxylic acid. This reaction is influenced by both pH and temperature.[4]
-
Thermal Degradation: At elevated temperatures, D-arabinonic acid can undergo degradation through various pathways, including decarboxylation and dehydration, leading to the formation of byproducts. While specific data for D-arabinonic acid is limited, studies on other small organic acids show significant degradation at temperatures as low as 100°C.[5]
-
pH-Dependent Degradation: The stability of D-arabinonic acid is also pH-dependent. Extreme pH conditions, especially when combined with high temperatures, can accelerate degradation reactions.[6]
Q2: How do temperature fluctuations affect my D-arabinonic acid samples?
Temperature fluctuations can have several effects:
-
Shift in Equilibrium: An increase in temperature generally favors the formation of the more stable lactone forms from the free acid. Conversely, cooling can shift the equilibrium back towards the acid. This can be problematic for analytical procedures where a specific form is being quantified.
-
Increased Degradation Rate: As with most chemical reactions, the rate of degradation of D-arabinonic acid increases with temperature. Fluctuations to higher temperatures, even for short periods, can lead to a cumulative loss of the parent compound. The rate of chemical reactions can increase exponentially with each 10°C rise in temperature.[3]
-
Physical Changes: If you are working with a solid form of D-arabinonic acid, temperature fluctuations can potentially affect its physical properties, although it is generally a stable solid at room temperature.[7]
Q3: I am seeing unexpected peaks in my HPLC analysis after storing my D-arabinonic acid solution. What could they be?
Unexpected peaks in your chromatogram are likely degradation products or different forms of the molecule. The most probable culprits are:
-
D-Arabinono-1,4-lactone and D-Arabinono-1,5-lactone: These are the cyclic ester forms of D-arabinonic acid. Their presence and concentration will depend on the solvent, temperature, and pH of your solution.[4][8]
-
Dehydration Products: At higher temperatures, aldonic acids can undergo dehydration.
-
Decarboxylation Products: Although requiring more significant energy, thermal decarboxylation can occur, leading to the loss of the carboxylic acid group.
To identify these peaks, you can use techniques like mass spectrometry (MS) coupled with your HPLC.[9]
Q4: What are the optimal storage conditions for D-arabinonic acid?
To ensure the long-term stability of D-arabinonic acid, the following storage conditions are recommended:
-
Solid Form: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Solutions: For aqueous solutions, it is best to store them at refrigerated temperatures (2-8°C). If long-term storage is required, consider freezing (-20°C or lower). However, be aware that freeze-thaw cycles can also affect stability. For critical applications, it is advisable to aliquot solutions before freezing. The pH of the solution should be maintained in the slightly acidic to neutral range for optimal stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas for D-arabinonic acid) | Shift in the equilibrium between the free acid and its lactone forms due to temperature or pH changes. | 1. Equilibrate Samples: Before analysis, allow your samples to equilibrate to a consistent temperature for a set period. 2. Control pH: Ensure your samples and standards are at the same pH. 3. Lactone Hydrolysis: If you need to quantify the total amount of D-arabinonic acid (acid + lactones), you can perform a basic hydrolysis step to convert all lactones to the open-chain form before analysis. |
| Appearance of new, unidentified peaks in chromatograms over time | Degradation of D-arabinonic acid. | 1. Review Storage Conditions: Ensure your samples are stored at the recommended temperature and protected from light. 2. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[10] 3. Use MS Detection: Couple your HPLC to a mass spectrometer to help identify the molecular weights of the unknown peaks.[9] |
| Decrease in the concentration of D-arabinonic acid in a stock solution | Chemical degradation due to improper storage (temperature, pH, light exposure). | 1. Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions. 2. Perform a Stability Study: Conduct a short-term stability study under your typical experimental conditions to determine the rate of degradation. |
| Precipitate formation in a stored solution | Changes in solubility due to temperature fluctuations or pH shifts. | 1. Check Solubility at Different Temperatures: Determine the solubility of D-arabinonic acid in your solvent at various temperatures. 2. Buffer the Solution: Use a suitable buffer to maintain a stable pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study for D-Arabinonic Acid
This protocol is designed to intentionally degrade D-arabinonic acid to identify potential degradation products and to develop a stability-indicating analytical method.[10][11]
Materials:
-
D-Arabinonic acid
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable detector (e.g., UV, RI, or MS)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of D-arabinonic acid (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate a portion of the mixture at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate a portion of the mixture at 60°C for 8 hours.
-
At various time points (e.g., 0, 2, 4, 8 hours), take an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and heat it at 80°C for 48 hours.
-
Analyze by HPLC at various time points.
-
-
HPLC Analysis:
-
Analyze all samples, along with an untreated control sample, using a suitable HPLC method. Ion-exclusion chromatography can be an effective technique for separating organic acids like D-arabinonic acid.[2]
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of D-arabinonic acid under each condition.
Protocol 2: Monitoring the Effect of Temperature Fluctuations on D-Arabinonic Acid Stability
Objective: To assess the impact of short-term temperature fluctuations on the stability of a D-arabinonic acid solution.
Procedure:
-
Prepare a buffered stock solution of D-arabinonic acid (e.g., in a phosphate buffer at pH 6.5).
-
Divide the solution into three sets of aliquots:
-
Set A (Control): Store consistently at 4°C.
-
Set B (Fluctuation 1): Store at 4°C, but expose to room temperature (25°C) for 2 hours each day.
-
Set C (Fluctuation 2): Store at 4°C, but expose to 40°C for 1 hour each day.
-
-
At specified time points (e.g., Day 0, 1, 3, 7, and 14), take one aliquot from each set.
-
Analyze all samples by a validated HPLC method to quantify the concentration of D-arabinonic acid and any observed degradation products.
-
Plot the concentration of D-arabinonic acid versus time for each condition to compare the degradation rates.
Visualizations
Degradation and Equilibrium Pathway of D-Arabinonic Acid
Caption: D-Arabinonic acid exists in equilibrium with its lactones and can undergo irreversible degradation.
Experimental Workflow for Stability Testing
Caption: A systematic workflow for conducting stability studies on D-arabinonic acid.
References
- Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
- (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
PubChem. (n.d.). D-Arabinonic acid. Retrieved from [Link]
- (2021, November 19). Guidelines for Pharmaceutical Stability Study.
- Felty, J. R. (n.d.). THERMODYNAMICS OF ALDONIC ACIDS AND LACTONES.
- (2012, March 17). Stability Testing of Pharmaceutical Products.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
-
Wikipedia. (n.d.). Aldonic acid. Retrieved from [Link]
- (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
-
U.S. Environmental Protection Agency. (n.d.). D-Arabinonic acid - Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of pH and temperature on the activity and stability of the... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Kinetics of Xylose and Arabinose in Subcritical Water in Unitary and Binary System. Retrieved from [Link]
-
NIST. (n.d.). D-arabinonic acid, gamma-lactone. Retrieved from [Link]
-
(2020, November 5). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of temperature and pH on the activity and stability of... | Download Scientific Diagram. Retrieved from [Link]
-
(n.d.). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
MOLNÁR-INSTITUTE for Applied Chromatography. (n.d.). Effect of temperature on acid-base equilibria in separation techniques. A review. Retrieved from [Link]
-
(2011, June 9). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
MDPI. (2025, January 18). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Retrieved from [Link]
-
(n.d.). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (1981). Analysis of the dependence of acid dissociation constants on temperature. Retrieved from [Link]
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PubChem. (n.d.). Arabinonic acid, 1,4-lactone, TMS. Retrieved from [Link]
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Amanote Research. (2011, June 10). (PDF) The Influence of pH on the Thermal Stability of. Retrieved from [Link]
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(2025, July 31). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of D-Arabinonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbohydrate chemistry and drug development, the precise structural elucidation of sugar acids is paramount. D-arabinonic acid, a C5 aldonic acid, serves as a key chiral building block and its unambiguous characterization is crucial for its application in synthesis and metabolic studies. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of D-arabinonic acid, offering a comparative perspective with its lactone form and the related D-gluconic acid.
Principles of NMR Spectroscopy for Polyhydroxy Acids
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For polyhydroxy acids like D-arabinonic acid, ¹H NMR provides information on the number of non-equivalent protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, in turn, offers a direct view of the carbon skeleton, with the chemical shift of each carbon being highly sensitive to its local electronic environment.
The presence of multiple hydroxyl groups and a carboxylic acid moiety in D-arabinonic acid leads to a complex interplay of inductive and hydrogen-bonding effects, which significantly influence the chemical shifts of both protons and carbons. The choice of solvent is critical, with deuterium oxide (D₂O) being commonly used for its ability to exchange with the labile hydroxyl and carboxylic acid protons, simplifying the spectrum and allowing for the unambiguous identification of the C-H framework.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. The following steps outline a validated methodology for preparing and analyzing a sample of D-arabinonic acid.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of D-arabinonic acid and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9% D). To ensure complete dissolution, gentle vortexing or sonication may be applied.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
pH Adjustment (Optional): The chemical shifts of sugar acids can be pH-dependent. If required, the pD of the solution can be adjusted using dilute NaOD or DCl in D₂O.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
-
¹³C NMR: A proton-decoupled ¹³C experiment, such as ¹³C{¹H}, is typically performed to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Figure 1: General workflow for NMR spectral analysis.
Spectral Analysis and Interpretation
¹H and ¹³C NMR of D-Arabinono-1,4-lactone
D-arabinonic acid can exist in equilibrium with its cyclic ester form, D-arabinono-1,4-lactone, particularly under acidic conditions. The NMR spectrum of the lactone provides valuable insights into the chemical shifts of a closely related structure.
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-2 | 4.45 | C-1 | 178.1 |
| H-3 | 4.35 | C-2 | 75.8 |
| H-4 | 4.60 | C-3 | 74.5 |
| H-5a | 3.85 | C-4 | 85.5 |
| H-5b | 3.75 | C-5 | 62.9 |
Data obtained in D₂O. Source: N.M.R. studies of aldonolactones. The 80-MHz proton N.M.R. and 20-MHz proton-coupled C N.M.R. of D-Arabinono-1,4-lactone in D2O solutions.
The chemical shifts in the lactone are influenced by the ring strain and the electronic effects of the ester group. The C-1 carbonyl carbon appears significantly downfield, as expected. The protons and carbons attached to the furanose-like ring (C-2 to C-4) exhibit chemical shifts typical for carbons bearing hydroxyl groups in a cyclic system.
Comparative Analysis with D-Gluconic Acid
D-gluconic acid, a six-carbon aldonic acid, offers a good comparison for understanding the spectral features of an open-chain polyhydroxy acid.
| D-Gluconic Acid | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~4.1 | C-1 |
| H-3 | ~3.7 | C-2 |
| H-4 | ~3.8 | C-3 |
| H-5 | ~3.7 | C-4 |
| H-6a, H-6b | ~3.6, ~3.7 | C-5 |
| C-6 |
Approximate chemical shifts in D₂O, pH-dependent. Source: The pH-dependent 1 H part a) and 13 C NMR (part b) spectra of D-gluconate.
In the open-chain form of D-gluconic acid, the protons and carbons of the polyol chain (C-2 to C-5) show a cluster of signals in a relatively narrow region of the spectrum. The terminal C-6 methylene protons and carbon are typically found at the most upfield positions for the carbohydrate backbone.
Predicted ¹H and ¹³C NMR Spectral Features of D-Arabinonic Acid
Based on the analysis of related compounds, we can predict the following spectral characteristics for D-arabinonic acid in its open-chain form in D₂O:
-
¹H NMR:
-
The protons on the carbon chain (H-2, H-3, H-4, and H-5) are expected to resonate in the region of 3.5-4.5 ppm.
-
H-2, being adjacent to the carboxylic acid, will likely be the most downfield of the methine protons.
-
The terminal H-5 protons will likely be the most upfield of the backbone protons.
-
Complex coupling patterns (doublets, triplets, or multiplets) will be observed due to the coupling between adjacent protons.
-
-
¹³C NMR:
-
The carboxylic acid carbon (C-1) is predicted to be the most downfield signal, in the range of 175-180 ppm.
-
The carbons bearing hydroxyl groups (C-2, C-3, and C-4) will appear in the 70-80 ppm region.
-
The terminal C-5 carbon will be the most upfield of the backbone carbons, likely in the 60-65 ppm range.
-
Conclusion
The NMR spectral analysis of D-arabinonic acid, while challenging due to the lack of readily available public data, can be approached through a systematic comparison with related structures such as its lactone and other aldonic acids. The predicted spectral features provide a solid foundation for researchers to identify and characterize this important molecule. This guide underscores the importance of a rigorous experimental protocol and a comparative analytical approach for the confident structural elucidation of complex carbohydrates.
References
-
N.M.R. studies of aldonolactones. The 80-MHz proton N.M.R. and 20-MHz proton-coupled C N.M.R. of D-Arabinono-1,4-lactone in D2O solutions. Australian Journal of Chemistry, 31(6), 1235-1243. [Link]
-
The pH-dependent 1 H part a) and 13 C NMR (part b) spectra of D-gluconate. ResearchGate. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Human Metabolome Database (HMDB). University of Alberta. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
A Senior Application Scientist's Guide to the Synthesis of D-Arabinonic Acid: A Comparative Analysis of Chemical and Enzymatic Routes
Introduction: The Growing Importance of D-Arabinonic Acid
D-Arabinonic acid, a sugar acid derived from the pentose sugar D-arabinose, is an increasingly valuable platform chemical. Its versatile structure makes it a key building block in the pharmaceutical, cosmetic, and food industries. As demand grows, the efficiency, sustainability, and cost-effectiveness of its synthesis become critical considerations for researchers and process chemists. The primary routes to D-arabinonic acid involve either the chemical oxidation of D-arabinose using heterogeneous catalysts or the biocatalytic conversion via enzymes or whole-cell systems.
This guide provides an in-depth, objective comparison of these two synthetic paradigms. We will move beyond a simple list of pros and cons to explore the underlying causality of experimental choices, present validated protocols, and offer data-driven insights to inform your selection of the optimal synthesis strategy.
Part 1: The Chemical Approach - Heterogeneous Catalytic Oxidation
The dominant chemical method for synthesizing D-arabinonic acid is the selective aerobic oxidation of D-arabinose. This process leverages the remarkable catalytic properties of supported noble metals, with gold (Au) catalysts demonstrating particularly high efficacy.[1][2]
Core Mechanism and Rationale
The reaction proceeds via an oxidative dehydrogenation mechanism on the surface of the gold nanoparticles. The choice of a supported gold catalyst, typically on a metal oxide like alumina (Al₂O₃), is deliberate. The support provides a high surface area for catalyst dispersion, enhancing activity, while the gold nanoparticles themselves are the active sites for the oxidation.[1][3]
The reaction is highly sensitive to pH. Operating in slightly basic media (pH 8-9) is crucial for achieving high conversion and selectivity.[4] Under these conditions, the aldehyde group of arabinose is readily oxidized to the corresponding carboxylate, minimizing the formation of by-products. In contrast, acidic conditions lead to significantly lower conversion (around 23%) and selectivity (46%), with the formation of undesired intermediates like arabinolactone.[4]
Workflow for Chemical Synthesis of D-Arabinonic Acid
Caption: Workflow of the chemical synthesis route.
Experimental Protocol: Gold-Catalyzed Aerobic Oxidation
This protocol is a representative example of a lab-scale synthesis adapted from established literature.[1][2]
-
Reactor Charging: To a 500 mL temperature-controlled glass reactor equipped with a mechanical stirrer, a pH electrode, and a gas inlet, add 200 mL of deionized water and 10 g of D-arabinose.
-
Catalyst Addition: Add 0.5 g of 1% Au/Al₂O₃ powder catalyst to the solution.
-
Setting Conditions: Heat the reactor to 60°C while stirring at 800 rpm to ensure a uniform slurry.
-
pH Adjustment & Reaction Initiation: Begin bubbling molecular oxygen (O₂) through the solution at a constant flow rate. Simultaneously, start the automated addition of 0.5 M NaOH solution to raise and maintain the pH at 8.5. The consumption of NaOH is indicative of the formation of arabinonic acid.
-
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them via HPLC for D-arabinose consumption and D-arabinonic acid formation.
-
Reaction Completion: The reaction is typically complete within 3-4 hours, indicated by the cessation of NaOH consumption.
-
Catalyst Recovery: Cool the reaction mixture to room temperature and recover the catalyst by vacuum filtration. The catalyst can be washed with deionized water, dried, and stored for reuse.
-
Product Isolation: Acidify the clear filtrate to pH ~2 with 1 M HCl. The D-arabinonic acid can then be isolated through crystallization or other purification techniques.
Part 2: The Enzymatic Approach - Biocatalytic Conversion
Enzymatic synthesis offers a "green" alternative, leveraging the high specificity of biological catalysts to perform the desired transformation under mild conditions.[5][6] This can be achieved using either isolated enzymes or, more commonly for industrial applications, whole-cell biocatalysts.
Core Mechanism and Rationale
1. Isolated Enzymes: The key enzyme in this pathway is D-arabinose dehydrogenase. It catalyzes the oxidation of D-arabinose to D-arabinono-1,4-lactone, which subsequently hydrolyzes spontaneously to D-arabinonic acid.[7] A critical requirement for this enzyme is the use of a cofactor, typically NADP⁺, which is reduced to NADPH during the reaction.[7][8] The high cost of these cofactors necessitates a robust in situ regeneration system for the process to be economically viable, which adds complexity.
2. Whole-Cell Biocatalysis: To circumvent the challenges of enzyme purification and cofactor regeneration, whole microorganisms are often used. Bacteria such as Pseudomonas taetrolens and Gluconobacter oxydans possess the necessary enzymatic machinery to convert D-arabinose to D-arabinonic acid directly.[4][9][10] The living cell provides the optimal environment for the enzyme and contains all the necessary metabolic pathways for cofactor regeneration, making it a self-sustaining catalytic system. This approach is highly attractive for industrial-scale production due to its operational simplicity and cost-effectiveness.[10]
Workflow for Enzymatic (Whole-Cell) Synthesis
Caption: Workflow of the enzymatic (whole-cell) synthesis route.
Experimental Protocol: Whole-Cell Bioconversion with P. taetrolens
This protocol describes a typical batch bioconversion process.[11][12]
-
Inoculum Preparation: Cultivate Pseudomonas taetrolens in a suitable growth medium (e.g., Tryptone Soya Broth) for 24 hours at 30°C with shaking (250 rpm) to obtain an active seed culture.[11]
-
Bioreactor Setup: Prepare the production medium in a sterilized bioreactor. A typical medium might contain D-arabinose (e.g., 50 g/L) and essential nutrients/salts to support cell viability.
-
Inoculation: Inoculate the production medium with the seed culture (e.g., 10% v/v).
-
Bioconversion: Maintain the bioreactor at 30°C with controlled aeration and agitation. Monitor and control the pH at ~6.5. The pH will naturally drop as D-arabinonic acid is produced, requiring the controlled addition of a base (e.g., NaOH or CaCO₃) to maintain the setpoint.
-
Monitoring: Aseptically draw samples at regular intervals to measure cell density (OD₆₀₀) and concentrations of D-arabinose and D-arabinonic acid using HPLC.
-
Harvesting: After the D-arabinose is consumed (typically 24-48 hours), terminate the bioconversion.
-
Cell Separation: Separate the bacterial cells from the culture broth by centrifugation or microfiltration to obtain a cell-free supernatant containing the product.
-
Product Isolation: The D-arabinonic acid in the supernatant can be purified using methods such as ion-exchange chromatography or crystallization, similar to the chemical route.
Part 3: Head-to-Head Comparative Analysis
The choice between a chemical or enzymatic route depends on a multi-faceted analysis of performance, cost, and sustainability goals. The following table summarizes the key differentiators.
| Parameter | Chemical Synthesis (Au/Al₂O₃) | Enzymatic Synthesis (Whole-Cell) | Rationale & Expert Insights |
| Yield & Selectivity | >95% under optimal pH.[4] | Typically >99%. | Enzymes offer unparalleled specificity, virtually eliminating by-product formation. Chemical routes are highly effective but can suffer selectivity loss if pH or temperature deviates.[4][13] |
| Reaction Conditions | 50-70°C, atmospheric pressure, pH 8-9.[1][2] | 25-37°C, atmospheric pressure, near-neutral pH.[7][11] | The mild conditions of biocatalysis significantly reduce energy consumption and the need for specialized, corrosion-resistant reactors.[5][6] |
| Reaction Time | Typically 2-6 hours. | Typically 24-72 hours. | Chemical catalysis generally offers higher reaction rates and volumetric productivity. Bioconversions are limited by cell growth and metabolic rates. |
| Catalyst System | Supported gold nanoparticles. | Whole microbial cells (e.g., P. taetrolens).[9] | Gold catalysts have a high upfront cost but demonstrate good reusability. Whole-cell biocatalysts are "self-producing" but require sterile handling and can be sensitive to process conditions.[14] |
| Downstream Processing | Catalyst filtration, product acidification, and purification. | Cell removal (centrifugation/filtration), product purification from complex broth. | Purification from fermentation broth can be more challenging due to residual media components, proteins, and metabolites, potentially requiring more complex separation steps. |
| Environmental Impact | Requires noble metals, base for pH control. Lower energy input than traditional chemical methods. | Aqueous media, biodegradable catalyst. Considered a "green" process.[5][15] | The enzymatic route aligns better with the principles of green chemistry, avoiding hazardous materials and generating biodegradable waste.[6] |
| Scalability | Well-established for continuous processes.[16] | Well-established in the fermentation industry; readily scalable. | Both methods are highly scalable. The choice often depends on existing infrastructure and expertise within an organization. |
Conclusion: Selecting the Right Path Forward
Both chemical and enzymatic syntheses represent highly efficient and viable routes to D-arabinonic acid, each with a distinct profile of advantages and challenges.
-
The Chemical Route is best suited for applications where speed and high throughput are the primary drivers. Its robustness and the potential for implementation in continuous reactors make it attractive for large-scale, dedicated production lines where capital investment in noble metal catalysts can be justified by high productivity.
-
The Enzymatic Route is the superior choice when sustainability, product purity, and operational expenditure are paramount. Its use of mild conditions, aqueous media, and self-replicating catalysts makes it an environmentally benign and often more cost-effective option at scale, despite longer reaction times. It is particularly advantageous for producing high-purity grades required by the pharmaceutical and food industries.
The future of D-arabinonic acid synthesis will likely involve a synergy of both fields. Advances in catalyst design are focused on reducing noble metal loading and increasing stability, while metabolic engineering of microorganisms promises to enhance the speed and efficiency of bioconversions. As a senior scientist, the optimal choice will always be dictated by a careful evaluation of your specific project goals, from bench-scale research to industrial-scale manufacturing.
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Selective Oxidation of Arabinose on Gold Catalysts: Process Design and Techno-economic Assessment. (2021). Chem. Eng. Technol.[Link]
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Kinetics of l-arabinose oxidation over supported gold catalysts with in situ catalyst electrical potential measurements. (2012). Catal. Sci. Technol.[Link]
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Structure Sensitivity in l-Arabinose Oxidation over Au/Al2O3 Catalysts. (2010). ACS Catalysis. [Link]
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Catalytic oxidation of rare sugars over gold catalysts. (2012). Catal. Sci. Technol.[Link]
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Oxidation of glucose and arabinose mixtures over Au/Al2O3. (2021). Research on Chemical Intermediates. [Link]
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Hg (II ) Catalysed Oxidation of D - Arabinose and D - Mannose by Acidic Solution of Potassium Permanganate: Kinetics and Mechanism. (2014). ResearchGate. [Link]
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Environmental assessment of the catalytic arabinose oxidation. (2025). ResearchGate. [Link]
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Synthesis of Shikimic acid from d-arabinose. (2021). YouTube. [Link]
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Oxidation of glucose and arabinose mixtures over Au/Al2O3. (2021). Research on Chemical Intermediates. [Link]
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D-arabinose dehydrogenase and biosynthesis of erythroascorbic acid in Candida albicans. (1996). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]
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Efficient Bi-enzymatic synthesis of aldonic acids. (2022). Green Chemistry. [Link]
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Efficient Bi-enzymatic synthesis of aldonic acids. (2022). Green Chemistry. [Link]
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Chemoenzymatic synthesis of feruloyl D-arabinose as a potential anti-mycobacterial agent. (2007). PubMed. [Link]
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Environmental assessment of the catalytic arabinose oxidation. (2025). PSE Community.org. [Link]
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Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. (2025). Scientific Reports. [Link]
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Kinetics and Mechanism of Ir (III) Catalysed Oxidation of D- Arabinose and D- Xylose by Acidic Solutions of Potassium per Mangan. (n.d.). IOSR Journal. [Link]
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D-arabinose Dehydrogenase and Its Gene From Saccharomyces Cerevisiae. (2000). PubMed. [Link]
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(PDF) Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. (2025). ResearchGate. [Link]
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D-Arabinose Synthesis as A Target Site for Chemotherapy. (2000). Grantome. [Link]
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Insights Into the Characterization and Application of Pseudomonas taetrolens. (2026). IMR Press. [Link]
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Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892. (2021). Journal of Industrial Microbiology & Biotechnology. [Link]
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Advances in Enzymatic Synthesis of D-Amino Acids. (2020). MDPI. [Link]
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Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. (n.d.). Student Theses Faculty of Science and Engineering. [Link]
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d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties. (n.d.). ORBi. [Link]
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Enzymes in green chemistry: The need for environment and sustainability. (2016). ResearchGate. [Link]
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Advances in Enzymatic Synthesis of D-Amino Acids. (2020). PMC - NIH. [Link]
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Effect of Different Salts on Pseudomonas taetrolens Ability to Lactobionic Acid Production. (2019). ResearchGate. [Link]
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Biosynthesis of d-arabinose in Mycobacterium smegmatis: specific labeling from d-glucose. (2002). PubMed. [Link]
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Green Chemistry: The Role of Enzymes in Sustainable Solutions. (2025). LinkedIn. [Link]
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Synthesis and characterization of arabinose-palmitic acid esters by enzymatic esterification. (2025). ResearchGate. [Link]
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The Utilization of Pseudomonas taetrolens to Produce Lactobionic Acid. (n.d.). PMC. [Link]
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Insights Into the Characterization and Application of Pseudomonas taetrolens. (2026). IMR Press. [Link]
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(PDF) Physiological heterogeneity of Pseudomonas taetrolens during lactobionic acid production. (2025). ResearchGate. [Link]
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The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. (2023). JACS Au. [Link]
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Production of Adipic Acid from Sugar Beet Residue by Combined Biological and Chemical Catalysis. (2016). Zhao Group @ UIUC. [Link]
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Enzymatic Production of Lauroyl and Stearoyl Monoesters of d-Xylose, l-Arabinose, and d-Glucose as Potential Lignocellulosic-Der. (2022). Colibri. [Link]
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Merging enzymatic and synthetic chemistry with computational synthesis planning. (2022). PMC. [Link]
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A Comparative Guide to the FTIR Spectral Characterization of D-Arabinonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of D-arabinonic acid, a key sugar acid. We will explore the theoretical underpinnings of FTIR analysis, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic methods. This document is designed to serve as a practical resource for scientists seeking to accurately identify and characterize this important molecule.
Understanding D-Arabinonic Acid
D-arabinonic acid is a sugar acid with the molecular formula C₅H₁₀O₆.[1][2] Structurally, it is a pentonic acid, meaning it possesses a five-carbon backbone.[1] Its key features include four hydroxyl (-OH) groups and a single carboxylic acid (-COOH) group, making it a polyhydroxy carboxylic acid.[1] The "D-" designation refers to its specific stereochemistry, and its formal IUPAC name is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid.[2] As an aldonic acid, it is formed by the oxidation of the aldehyde group of the corresponding aldose sugar, D-arabinose.[1] In biological systems, D-arabinonic acid serves as an intermediate in carbohydrate metabolism, particularly in the pentose phosphate pathway.[1] Accurate characterization of its functional groups is crucial for understanding its chemical behavior, reactivity, and role in various biochemical processes.
Caption: Molecular structure of D-arabinonic acid.
Characterization by FTIR Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By detecting which frequencies of light are absorbed, an FTIR spectrum is generated, which serves as a unique "fingerprint" of the molecule's functional groups.
Expected Spectral Features of D-Arabinonic Acid
The FTIR spectrum of D-arabinonic acid is dominated by the characteristic absorptions of its hydroxyl and carboxylic acid groups.
-
O-H Stretching (Hydroxyl Groups): A very prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ . This broadening is a direct consequence of intermolecular hydrogen bonding between the numerous hydroxyl groups present in the molecule.[3][4]
-
O-H Stretching (Carboxylic Acid): The O-H bond of the carboxylic acid also contributes to the broad absorption in the 3300-2500 cm⁻¹ range, often overlapping with the C-H stretching vibrations.[4]
-
C-H Stretching (Alkyl Backbone): Absorptions corresponding to the C-H stretching of the carbon backbone will appear just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹ .
-
C=O Stretching (Carboxylic Acid): A very strong, sharp absorption band is the hallmark of the carbonyl group in the carboxylic acid. In the solid or liquid state, where D-arabinonic acid molecules are likely to form hydrogen-bonded dimers, this peak typically appears around 1710 cm⁻¹ .[4][5] The presence of a free, monomeric carboxyl group would shift this absorption to a higher wavenumber, near 1760 cm⁻¹.[4]
-
C-O Stretching and O-H Bending: A complex region of the spectrum between 1420 cm⁻¹ and 1200 cm⁻¹ will contain contributions from both C-O stretching and O-H bending vibrations from the carboxylic acid and alcohol functional groups.[5] The C-O stretch of the carboxylic acid is typically found between 1300-1200 cm⁻¹.[5]
Data Summary: Key FTIR Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3600 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Very Broad |
| 3300 - 2500 | Carboxylic Acid (-OH) | O-H Stretch | Very Broad |
| 2950 - 2850 | Alkyl (-CH, -CH₂) | C-H Stretch | Medium |
| ~1710 | Carboxylic Acid (C=O) | C=O Stretch (Dimeric) | Strong, Sharp |
| 1420 - 1200 | Carboxylic Acid / Alcohol | C-O Stretch, O-H Bend | Medium, Complex |
Experimental Protocol: FTIR Analysis
This section outlines a standard procedure for obtaining an FTIR spectrum of D-arabinonic acid using the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples.
Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂). This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of solid D-arabinonic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Use the instrument's software to label the major absorption peaks.
-
Compare the observed peak positions with established correlation charts and reference spectra to confirm the presence of the expected functional groups.
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Comparison with Alternative Analytical Techniques
While FTIR is excellent for identifying functional groups, a comprehensive characterization of D-arabinonic acid often requires a multi-technique approach. The choice of technique depends on the specific information required by the researcher.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
Information Provided: NMR reveals the chemical environment of each carbon and hydrogen atom, allowing for the elucidation of the molecule's carbon skeleton and proton connectivity. For D-arabinonic acid, ¹³C NMR would show distinct signals for the carboxyl carbon (typically 165-185 ppm) and the four hydroxyl-bearing carbons.[6] ¹H NMR would show a characteristic downfield signal for the acidic proton (around 10-12 ppm) and complex, overlapping signals for the protons on the carbon backbone.[6]
-
Causality of Choice: Choose NMR when unambiguous structural elucidation and confirmation of stereochemistry are required. It is the gold standard for determining molecular structure.
Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Information Provided: MS provides the precise molecular weight of the compound, confirming its elemental formula. For D-arabinonic acid, the expected molecular weight is approximately 166.13 g/mol .[2] When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it can also generate fragmentation patterns that offer clues about the molecule's structure.[2][7]
-
Causality of Choice: Use MS when high sensitivity is needed, for accurate mass determination, or for quantifying trace amounts of the compound in complex mixtures. It is indispensable for confirming molecular identity.
Chromatographic Techniques (HPLC, GC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures.
-
Information Provided: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primarily separation techniques.[8] They are used to determine the purity of a D-arabinonic acid sample or to quantify its concentration in a mixture, such as a fermentation broth or a biological sample.[9] These techniques do not provide structural information on their own but are powerful when coupled with detectors like MS or NMR.[8] Due to the low volatility of D-arabinonic acid, GC analysis typically requires a derivatization step to convert the polar -OH and -COOH groups into more volatile ethers and esters (e.g., through silylation).[10][11]
-
Causality of Choice: Employ chromatographic methods when the primary goal is to separate D-arabinonic acid from other components in a sample or to perform accurate quantification.
Comparative Summary
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry | Chromatography (HPLC/GC) |
| Information Provided | Functional groups, molecular fingerprint | Atomic connectivity, 3D structure | Molecular weight, elemental formula, fragmentation | Separation, quantification, purity |
| Primary Application | Rapid identification of key functional groups (-OH, -COOH, C=O) | Unambiguous structural elucidation | Accurate mass determination, trace analysis | Sample purification and quantification |
| Sensitivity | Moderate (mg to µg range) | Low (mg range) | Very High (pg to fg range) | High (ng to µg range) |
| Sample Requirements | Small amount (mg), solid or liquid | Higher amount (mg), must be soluble | Very small amount (µg to ng) | Small amount (µg), must be soluble/volatile |
| Destructive? | No | No | Yes (destructive ionization) | No (sample can be collected) |
Conclusion: A Synergistic Approach
FTIR spectroscopy stands out as a rapid, reliable, and accessible method for the primary characterization of D-arabinonic acid. Its ability to quickly confirm the presence of the defining hydroxyl and carboxylic acid functional groups makes it an invaluable first-line analytical tool. The technique is straightforward, requires minimal sample preparation, and is non-destructive.
However, for a complete and unambiguous characterization, particularly in the context of drug development and complex biological research, a synergistic approach is paramount. While FTIR identifies the functional groups, NMR spectroscopy is essential for elucidating the precise atomic connectivity and stereochemistry. Mass spectrometry provides definitive confirmation of the molecular weight and formula with exceptional sensitivity. Finally, chromatographic techniques are indispensable for ensuring sample purity and for accurate quantification in complex matrices. By integrating the insights from each of these methods, researchers can achieve a comprehensive and trustworthy characterization of D-arabinonic acid.
References
- Smolecule. (2023, July 17). Buy D-arabinonic acid | 13752-83-5.
- Rao, P. S., & Beri, R. M. (n.d.).
- Protocols.io. (n.d.). Analysis of sugars, small organic acids, and alcohols by HPLC-RID.
- PubChem. (n.d.). D-Arabinonic acid | C5H10O6 | CID 122045.
- FooDB. (2011, September 21). Showing Compound Arabinonic acid (FDB022102).
- ResearchGate. (n.d.). Chromatogram of a standard mixture of sugars and organic acids detected....
- Agilent. (2011, June 30).
- ChemicalBook. (2025, October 23). D-ARABINONIC ACID | 488-30-2.
- PubChem. (n.d.). D-Arabinuronic acid | C5H8O6 | CID 101081873.
- Waters Corporation. (n.d.).
- Golm Metabolome Database. (2012, May 21). Synonyms of Arabinonic acid.
- Barth, A. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy.
- Shepler, B. (2019, August 20).
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Scholars' Bank. (2010, September 4).
- SpectraBase. (n.d.). Arabinonic acid, 2,3,5-tris-O-(trimethylsilyl)-, .gamma.-lactone - Optional[MS (GC)] - Spectrum.
- EMBL-EBI. (n.d.). arabinonic acid (CHEBI:33509).
- US EPA. (2023, November 1). D-Arabinonic acid - Substance Details - SRS.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- YouTube. (2023, June 17). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy.
- PMC. (2025, May 19). FTIR spectroscopic studies with thermo acoustical parameters in binary and ternary liquid mixtures of amino acid and saccharide in aqueous medium.
- Ruhr-Universität Bochum. (n.d.). Polarized FTIR Spectroscopy in Conjunction with In Situ H/D Exchange Reveals the Orientation of Protein Internal Carboxylic Acid - PRODI.
- Shimadzu. (n.d.). No.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Modern Analytical Technique for Characteriz
- Leiden University Scholarly Publications. (2025, September 20). NMR spectroscopy and chemometrics-based analysis of grapevine.
- UCL Discovery. (2016, February 16). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- ResearchGate. (n.d.). Infrared Spectrum of L–Arabinose | Download Scientific Diagram.
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Normalized ATR-FTIR spectra of acids reacted with calcite: (A) formic....
- ResearchGate. (n.d.). FTIR Spectrum of D-Gluconic acid (Aldonic acid).
- PubMed. (2006, November 3). Identification and characterization of L-arabonate dehydratase, L-2-keto-3-deoxyarabonate dehydratase, and L-arabinolactonase involved in an alternative pathway of L-arabinose metabolism. Novel evolutionary insight into sugar metabolism.
- ECMDB. (2015, September 13). Gluconic acid (ECMDB00625) (M2MDB000160).
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Benchmarking Microbial Strains for D-Arabinonic Acid Productivity
Executive Summary
D-Arabinonic acid (D-AA) is a high-value organic acid serving as a chiral building block for pharmaceuticals and a precursor for D-erythroascorbic acid. Unlike its L-enantiomer (derived from abundant hemicellulose), D-AA production requires specific metabolic machinery to oxidize D-arabinose or convert D-glucose/D-gluconate.
This guide benchmarks the three dominant microbial platforms—Gluconobacter oxydans, Pseudomonas fragi, and engineered Escherichia coli—evaluating their oxidative capacity, yield profiles, and industrial scalability. While G. oxydans remains the oxidative gold standard for aldonic acids, P. fragi offers distinct advantages in pentose tolerance, and E. coli provides genetic tractability for pathway consolidation.
Metabolic Landscape & Mechanism
To benchmark productivity effectively, one must understand the subcellular location of the reaction. The conversion of D-arabinose to D-arabinonic acid typically follows a two-step oxidative pathway.
The Oxidative Pathway[1]
-
Oxidation: D-Arabinose is oxidized to D-arabinono-1,4-lactone. In oxidative bacteria (G. oxydans, P. fragi), this often occurs in the periplasm via membrane-bound dehydrogenases (mGDH or specific AraDH), coupled to the respiratory chain.
-
Hydrolysis: The lactone is hydrolyzed to D-arabinonic acid, either spontaneously at neutral pH or catalyzed by a lactonase.
Pathway Visualization
The following diagram illustrates the periplasmic vs. cytosolic routes, highlighting the bioenergetic advantages of the periplasmic oxidation (no transport energy cost).
Figure 1: Periplasmic oxidation (top) vs. Cytosolic conversion (bottom). G. oxydans primarily utilizes the periplasmic route, avoiding transport limitations.
Strain Showdown: Comparative Analysis
A. Gluconobacter oxydans (The Oxidative Workhorse)
G. oxydans (specifically strain 621H) is the industrial standard for aldonic acid production. It possesses a potent membrane-bound glucose dehydrogenase (mGDH) with broad substrate specificity, capable of oxidizing D-arabinose to D-arabinonic acid in the periplasm.
-
Pros: Extremely high oxidative rate (QO2); no substrate transport required (periplasmic reaction); non-pathogenic (GRAS).
-
Cons: Rapid acidification inhibits activity (requires strict pH control); biomass formation is low (requires high-density inoculum).
-
Mechanism: PQQ-dependent mGDH transfers electrons directly to ubiquinone, bypassing the central carbon metabolism.
B. Pseudomonas fragi (The Pentose Specialist)
P. fragi is a psychrophilic/mesophilic bacterium known for robust pentose metabolism. While it naturally oxidizes pentoses, its dehydrogenase specificity can be narrower than G. oxydans.
-
Pros: Good growth on pentose streams; robust tolerance to hemicellulose inhibitors (furfural) compared to E. coli.
-
Cons: Lower specific productivity (g/g-DCW/h) than G. oxydans; often requires cell lysis or specific induction for maximum activity.
C. Recombinant Escherichia coli (The Genetic Blank Slate)
E. coli does not naturally accumulate D-arabinonic acid (it catabolizes it). Production requires knocking out catabolic genes (araBAD) and overexpressing a D-arabinose dehydrogenase (e.g., from Sulfolobus or S. cerevisiae).
-
Pros: High biomass accumulation; established genetic tools; potential for coupling with upstream D-glucose conversion.
-
Cons: Transport limited (substrate must enter cell); lower tolerance to high acid concentrations; plasmid instability.
Benchmarking Data Summary
The following data aggregates performance metrics from comparative studies on aldonic acid production. Note that while L-arabinose conversion is more common in literature, the oxidative capacity (Vmax) for D-arabinose in G. oxydans is approximately 60-80% of that for L-arabinose due to mGDH stereospecificity.
| Metric | Gluconobacter oxydans (621H) | Pseudomonas fragi | Engineered E. coli |
| Primary Enzyme | Membrane-bound GDH (PQQ) | Soluble/Membrane AraDH | Heterologous AraDH (NADP+) |
| Localization | Periplasm (Extracellular oxidation) | Periplasm/Cytosol | Cytosol |
| Titer Potential | High (>100 g/L)* | Medium (20–50 g/L) | Low-Medium (10–30 g/L) |
| Molar Yield | 90–98% | 70–85% | 80–90% |
| Productivity | High (3–5 g/L/h) | Medium (1–2 g/L/h) | Low (<1 g/L/h) |
| pH Optima | 5.5 – 6.0 (Strict control needed) | 6.0 – 7.0 | 7.0 |
| Key Limitation | Product inhibition via acidification | Substrate specificity | Transport & cofactor imbalance |
*Note: High titers in G. oxydans require fed-batch operation with pH control (CaCO3 or NaOH dosing).
Experimental Protocols (Self-Validating)
To reproduce these benchmarks, use the following protocols. The G. oxydans protocol focuses on resting cell bioconversion , which is the industry standard for decoupling growth from oxidation.
Protocol A: Resting Cell Bioconversion (G. oxydans)
Rationale: G. oxydans stops growing at low pH but continues to oxidize sugars if energy (oxygen) is available. Using high-density resting cells maximizes volumetric productivity.
-
Seed Culture:
-
Inoculate G. oxydans 621H into 50 mL YPG medium (0.5% Yeast Extract, 0.5% Peptone, 2% Glycerol).
-
Incubate at 30°C, 220 rpm for 24 hours (OD600 ~ 2.0).
-
-
Biomass Production:
-
Transfer to 500 mL fresh YPG. Cultivate until late log phase (OD600 ~ 4.0–6.0).
-
Validation Step: Check broth pH. It should be slightly acidic but not <4.5.
-
-
Cell Preparation:
-
Centrifuge (4,000 x g, 10 min, 4°C).
-
Wash pellet twice with 50 mM phosphate buffer (pH 6.0).
-
Resuspend to final OD600 of 20.0 in reaction buffer containing 50-100 g/L D-Arabinose .
-
-
Bioconversion:
-
Add CaCO3 (0.6 molar equivalent to substrate) to buffer acidity.
-
Incubate at 30°C, 250 rpm (High aeration is critical; oxygen is the limiting reagent).
-
Endpoint: Reaction usually completes in 12–24 hours.
-
Protocol B: Analytical Quantitation (HPLC)
Rationale: D-Arabinonic acid exists in equilibrium with its lactone. The method must resolve both or convert all to the acid form.
-
System: Agilent 1260 or equivalent with Refractive Index (RI) detector.
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).
-
Mobile Phase: 5 mM H2SO4.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 50°C.
-
Sample Prep:
-
Mix supernatant 1:1 with mobile phase.
-
Critical Step: To quantify total D-arabinonic acid, adjust sample pH to 12.0 with NaOH (opens lactone ring), incubate 30 mins, then neutralize to pH 2.0 immediately before injection.
-
-
Retention Times (Approx):
-
D-Arabinonic Acid: ~9.5 min
-
D-Arabinono-1,4-lactone: ~11.0 min
-
D-Arabinose: ~12.5 min
-
Workflow Visualization
The following diagram outlines the experimental logic for strain validation, ensuring reproducibility.
Figure 2: Step-by-step benchmarking workflow. Note the critical pH control step (CaCO3) during the bioconversion phase.
References
-
Buchert, J., et al. (1988).[1] Comparison of Pseudomonas fragi and Gluconobacter oxydans for production of xylonic acid from hemicellulose hydrolyzates. VTT Research. Retrieved from [Link]
-
Peters, B., et al. (2020). A tunable L-arabinose-inducible expression plasmid for the acetic acid bacterium Gluconobacter oxydans. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Gao, K., et al. (2019). Production of L-arabinonic acid from L-arabinose by the acetic acid bacterium Gluconobacter oxydans. Bioresources. Retrieved from [Link]
-
Shimadzu. (2023). Analytical Methods for Organic Acids using HPLC. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of D-Arabinonic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous planning extends beyond the experiment itself and encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of D-arabinonic acid, a sugar acid utilized in various biochemical and pharmaceutical research applications. Our aim is to provide you with the essential knowledge to manage your waste streams effectively, ensuring the safety of your laboratory personnel and the protection of our environment.
Hazard Assessment of D-Arabinonic Acid: A Foundation for Safe Disposal
Before outlining disposal procedures, it is crucial to understand the inherent properties of D-arabinonic acid. D-arabinonic acid is a white, crystalline, water-soluble solid[1][2]. According to multiple safety data sheets and chemical databases, D-arabinonic acid is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[3][4]. This non-hazardous classification is the cornerstone of the disposal strategy outlined below.
Key Safety Considerations:
-
Low Acute Toxicity: D-arabinonic acid is generally considered to have low acute toxicity.
-
Irritation Potential: While not highly reactive, direct contact with the solid or concentrated solutions may cause mild eye and skin irritation.
-
Environmental Impact: As a biodegradable sugar acid, D-arabinonic acid is not expected to pose a significant environmental hazard.
Despite its non-hazardous nature, standard laboratory safety protocols should always be followed when handling D-arabinonic acid. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
Waste Segregation and Containment: The First Step in Responsible Disposal
Proper segregation of waste is a fundamental principle of good laboratory practice. D-arabinonic acid waste should be segregated at the point of generation to prevent cross-contamination and ensure the correct disposal pathway is followed.
Table 1: Waste Segregation for D-Arabinonic Acid
| Waste Form | Recommended Segregation Container |
| Solid D-arabinonic acid | A clearly labeled, sealed container for non-hazardous solid waste. |
| Aqueous solutions | A clearly labeled, sealed container for non-hazardous aqueous waste. |
Step-by-Step Disposal Protocols for D-Arabinonic Acid
The appropriate disposal method for D-arabinonic acid depends on the quantity and form of the waste. The following protocols provide clear, actionable steps for both small and large quantities of solid and aqueous waste.
Disposal of Small Quantities of D-Arabinonic Acid Waste (Typical Research Scale)
For the small quantities of D-arabinonic acid waste typically generated in a research laboratory setting, the following procedures are recommended.
-
Containment: Collect solid D-arabinonic acid waste, including any contaminated items like weighing paper or paper towels, in a designated, sealed plastic bag or container.
-
Labeling: Clearly label the container as "Non-Hazardous Solid Waste: D-Arabinonic Acid".
-
Disposal: Dispose of the sealed container in the regular laboratory solid waste stream destined for a sanitary landfill. It is good practice to place the container directly into the dumpster to avoid any confusion for custodial staff[5][6].
-
Neutralization: D-arabinonic acid is a weak acid. Before disposal, it is best practice to neutralize the solution to a pH between 6.0 and 8.0.
-
Dilution: Once neutralized, dilute the solution with at least 20 parts water.
-
Sink Disposal: Pour the diluted, neutralized solution down the drain with a copious amount of running water[8][9]. This method is acceptable for small quantities of non-hazardous, water-soluble organic compounds.
Disposal of Large Quantities of D-Arabinonic Acid Waste (Pilot or Manufacturing Scale)
For larger quantities of D-arabinonic acid waste, a more robust disposal plan is necessary.
-
Containment: Collect the solid waste in a durable, sealed container, such as a plastic drum.
-
Labeling: Label the container clearly as "Non-Hazardous Solid Waste: D-Arabinonic Acid".
-
Waste Profiling: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. You may need to provide a waste profile, including the Safety Data Sheet (SDS), to confirm its non-hazardous nature.
-
Landfill Disposal: The waste will likely be approved for disposal in a sanitary or industrial landfill. The waste disposal contractor will handle the transportation and final disposal in accordance with local regulations[10][11][12][13][14].
-
Neutralization: For large volumes, neutralization should be performed in a suitable, well-ventilated area, potentially in a dedicated neutralization tank[15].
-
Discharge or Collection:
-
Sewer Discharge: Depending on local regulations and the volume, the neutralized solution may be permissible for discharge into the sanitary sewer. You must obtain approval from your local publicly owned treatment works (POTW) or equivalent authority[18].
-
Waste Collection: If sewer discharge is not permitted, the neutralized solution should be collected by a licensed waste disposal contractor for off-site treatment and disposal.
-
D-Arabinonic Acid Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-arabinonic acid waste.
Caption: Decision workflow for the disposal of D-arabinonic acid.
Emergency Procedures for Spills
In the event of a spill of D-arabinonic acid, the following procedures should be followed:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill[16].
-
Clean: Clean the spill area with soap and water.
-
Dispose: Dispose of the absorbent material and any contaminated cleaning materials as non-hazardous solid waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of D-arabinonic acid is a straightforward process rooted in a thorough understanding of its non-hazardous properties. By following the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible management of this chemical waste. Adherence to these procedures not only demonstrates a commitment to laboratory safety but also contributes to a culture of sustainability within the scientific community. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
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Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). UBC Zoology. Retrieved February 23, 2026, from [Link]
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Neutralizing Chemical Spills in the Lab. (2025, March 12). GMP Plastics. Retrieved February 23, 2026, from [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved February 23, 2026, from [Link]
-
Special Disposal. (n.d.). National University of Singapore, Department of Chemistry. Retrieved February 23, 2026, from [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University, Office of Clinical and Research Safety. Retrieved February 23, 2026, from [Link]
-
CRITERIA FOR HAZARDOUS WASTE LANDFILLS. (n.d.). Odisha State Pollution Control Board. Retrieved February 23, 2026, from [Link]
-
How are acids neutralized? (2015, April 7). Scientific Plastics. Retrieved February 23, 2026, from [Link]
-
Waste Acceptance Criteria. (2020, December 8). Wikiwaste. Retrieved February 23, 2026, from [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved February 23, 2026, from [Link]
-
WAC Testing: Waste Acceptance Criteria Testing. (2024, November 22). ECL - Environmental Compliance Limited. Retrieved February 23, 2026, from [Link]
-
-
Landfill Waste Acceptance Criteria. (2004, May 1). Ministry for the Environment. Retrieved February 23, 2026, from [Link]
-
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 23, 2026, from [Link]
-
Waste handling in the organic chemistry lab. (n.d.). Retrieved February 23, 2026, from [Link]
-
Dispose of waste to landfill. (2023, June 29). GOV.UK. Retrieved February 23, 2026, from [Link]
-
Handling Waste. (n.d.). In Cooperative Organic Chemistry Student Laboratory Manual. Retrieved February 23, 2026, from [Link]
-
Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. Retrieved February 23, 2026, from [Link]
-
Laboratory chemical waste. (n.d.). Water Corporation. Retrieved February 23, 2026, from [Link]
-
Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. Retrieved February 23, 2026, from [Link]
-
D-Arabinonic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet: DL-Arabinose. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
